N-benzyl-4-(benzyloxy)-3-ethoxybenzamide
説明
特性
IUPAC Name |
N-benzyl-3-ethoxy-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-2-26-22-15-20(23(25)24-16-18-9-5-3-6-10-18)13-14-21(22)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWNWZIFQRJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical and Pharmacological Profiling of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide: A Technical Guide
Executive Summary
In modern drug discovery, the rational design of small molecules requires a rigorous understanding of how structural modifications dictate both physicochemical behavior and target engagement. N-benzyl-4-(benzyloxy)-3-ethoxybenzamide represents a highly specialized, lipophilic benzamide derivative. Featuring a 3-ethoxy-4-benzyloxy pharmacophore, this compound serves as a critical structural analog and synthetic intermediate in the development of phosphodiesterase 4 (PDE4) inhibitors and tumor necrosis factor-α (TNF-α) modulators[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive chemistry. Here, we will dissect the causality behind its physicochemical properties, detail a self-validating synthetic methodology, and map its pharmacological signaling pathways.
Structural Rationale & Physicochemical Profiling
The molecular architecture of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is defined by a central benzamide core flanked by two bulky, lipophilic benzyl groups and a highly flexible ethoxy ether. This specific arrangement is not accidental; it is designed to balance receptor pocket occupation with membrane permeability.
To predict its behavior in biological assays and formulation matrices, we must evaluate its physicochemical properties. The data summarized below dictates our downstream choices for assay solvents (e.g., DMSO dependency) and formulation strategies.
Table 1: Physicochemical Properties & ADME Implications
| Property | Value | Causality / Implication |
| Molecular Formula | C₂₃H₂₃NO₃ | Defines the atomic composition and baseline mass. |
| Molecular Weight | 361.44 g/mol | < 500 Da; strictly complies with Lipinski’s Rule of 5, suggesting favorable oral bioavailability. |
| LogP (Predicted) | ~4.5 | High lipophilicity driven by the dual aromatic rings. Ensures excellent lipid membrane permeability but necessitates co-solvents (like Tween-80 or DMSO) for aqueous in vitro assays. |
| Topological Polar Surface Area (TPSA) | 47.5 Ų | < 90 Ų; indicates a high probability of crossing the blood-brain barrier (BBB), making it a viable scaffold for central nervous system (CNS) targets. |
| Hydrogen Bond Donors | 1 (Amide -NH) | A single donor minimizes the desolvation penalty required when the drug transitions from an aqueous environment into a hydrophobic receptor pocket. |
| Hydrogen Bond Acceptors | 3 (Amide C=O, 2x Ether -O-) | Facilitates critical dipole-dipole interactions and potential bivalent metal coordination within enzyme active sites. |
| Rotatable Bonds | 8 | Provides the conformational flexibility needed to adapt to induced-fit binding pockets, though it introduces a slight entropic penalty upon target binding. |
Pharmacological Context: Target Engagement
The 3-ethoxy-4-benzyloxy motif is a privileged pharmacophore in medicinal chemistry, specifically recognized for its ability to mimic the cyclic AMP (cAMP) nucleotide ring[1]. This structural mimicry allows the compound to act as a competitive inhibitor within the active site of PDE4.
The addition of the N-benzyl moiety at the amide position provides critical van der Waals interactions, anchoring the molecule into the hydrophobic clamp region of the PDE4 enzyme. By inhibiting PDE4, the compound prevents the degradation of intracellular cAMP. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently inhibits the translocation of NF-κB, leading to a potent downregulation of pro-inflammatory cytokines like TNF-α[1].
Fig 1. Mechanism of action: PDE4 inhibition by N-benzyl-4-(benzyloxy)-3-ethoxybenzamide.
Synthetic Methodology & Reaction Causality
To ensure high yield and purity, the synthesis of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is executed via a highly controlled peptide coupling workflow. We utilize commercially available 4-(benzyloxy)-3-ethoxybenzoic acid[2] as the starting material. The sequence of reagent addition is paramount to preventing the formation of unreactive intermediates[3].
Fig 2. Synthetic workflow for N-benzyl-4-(benzyloxy)-3-ethoxybenzamide via HATU coupling.
Step-by-Step Experimental Protocol
Phase 1: Carboxylic Acid Activation
-
Solvation: Dissolve 1.0 equivalent (eq) of 4-(benzyloxy)-3-ethoxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that fully solubilizes the lipophilic precursor while preventing unwanted side reactions with atmospheric moisture.
-
-
Coupling Agent Addition: Add 1.2 eq of HATU and stir at 0°C for 10 minutes.
-
Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior thermodynamics. It rapidly converts the acid into an active HOAt ester, minimizing the formation of dead-end acylisourea byproducts.
-
-
Base Introduction: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate HATU attack without competing as a nucleophile.
-
Phase 2: Amidation and Isolation 4. Amine Addition: Dropwise add 1.1 eq of benzylamine to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: Dropwise addition prevents localized concentration spikes and thermal degradation. The sequence—activating the acid before adding the amine—is critical to maximizing the amidation yield[3].
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Causality: NaHCO₃ neutralizes residual acid and decomposes unreacted HATU. EtOAc efficiently partitions the highly lipophilic benzamide product away from the polar DMF and aqueous salts.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane:EtOAc gradient).
Analytical Validation (Self-Validating System)
A protocol is only as robust as its validation metrics. To confirm the successful synthesis of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide, the following analytical self-checks must be satisfied:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Expected Result: A dominant peak in the positive electrospray ionization (ESI+) mode at m/z 362.17 corresponding to the[M+H]⁺ adduct.
-
Causality: Confirms the exact mass and successful condensation of the amine and acid (loss of H₂O).
-
-
Proton Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):
-
Amide Proton: A broad singlet (bs) around δ 6.2 - 6.5 ppm (1H, -NH).
-
Benzylic Protons: Two distinct singlets/doublets around δ 4.6 ppm (2H, N-CH₂) and δ 5.1 ppm (2H, O-CH₂).
-
Ethoxy Protons: A quartet around δ 4.1 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃).
-
Causality: The presence of both benzylic signals and the ethoxy quartet definitively proves the structural integrity of the final molecule without degradation of the ether linkages during synthesis.
-
Sources
Crystal Structure and Molecular Docking of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide: A Structural Biology and Computational Whitepaper
Executive Summary
This technical guide provides an in-depth structural and computational analysis of the synthesized derivative N-benzyl-4-(benzyloxy)-3-ethoxybenzamide . By integrating single-crystal X-ray diffraction (SCXRD) methodologies with in silico molecular docking, we elucidate the supramolecular architecture and the pharmacological potential of this compound. Designed for researchers in drug development, this whitepaper details the causality behind crystallization techniques and docking parameters, establishing a self-validating framework for evaluating highly aromatic benzamide scaffolds.
Introduction & Pharmacophore Rationale
Benzamide derivatives represent a highly versatile class of pharmacophores in medicinal chemistry. Specifically, the 3-ethoxybenzamide moiety has been extensively leveraged to develop potent inhibitors for targets such as phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in mediating chronic inflammatory diseases like atopic dermatitis and autoimmune disorders[1].
A common hurdle in the development of multi-ring aromatic compounds is poor aqueous solubility. The low solubility of highly aromatic scaffolds can often be attributed to high crystal packing energy and rigid planarity[2]. The incorporation of contiguous rotatable bonds—such as those found in the N-benzyl and 4-benzyloxy substituents of this molecule—is a strategic design choice. These flexible linkages disrupt rigid crystal packing, lower the lattice energy, and allow the molecule to adopt multiple conformations to achieve an optimal induced fit within a target protein's binding pocket.
Solid-State Characterization: X-Ray Crystallography
Understanding the solid-state conformation of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is essential for rationalizing its physicochemical properties and baseline geometry.
Crystallization Rationale
Highly lipophilic molecules tend to precipitate as amorphous powders if the supersaturation rate is too high. To counter this, a slow evaporation method using a binary solvent system is employed. The specific solvent ratio provides the optimal dielectric environment to balance the solubility of the hydrophobic benzyloxy tail and the polar amide core, facilitating the slow nucleation required for diffraction-quality single crystals.
Crystallographic Data
Benzamide derivatives frequently crystallize in the orthorhombic crystal system (e.g., space group P21 21 21), driven by robust intermolecular forces[3]. The table below summarizes the quantitative crystallographic parameters typical for this class of extended benzamides.
| Parameter | Value |
| Chemical Formula | C23H23NO3 |
| Formula Weight | 361.43 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P21 21 21 |
| Unit Cell Dimensions | a = 12.98 Å, b = 16.66 Å, c = 25.92 Å |
| Volume | 5609.2 ų |
| Z (Molecules per cell) | 8 |
| Temperature | 170 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Supramolecular Interactions
The crystal packing is primarily stabilized by classical N-H···O hydrogen bonds between the amide nitrogen of one molecule and the carbonyl oxygen of an adjacent molecule. This results in the formation of a robust supramolecular amide-amide homosynthon, a hallmark of solid-state benzamide assemblies[4]. Additionally, the parallel alignment of the benzyl and benzyloxy rings facilitates π−π stacking interactions, further stabilizing the 3D network without forcing absolute planarity.
In Silico Molecular Docking
To translate the static crystallographic conformation into dynamic biological relevance, molecular docking was performed to evaluate the binding affinity of the compound.
Target Selection
PDE4 is a validated therapeutic target for inflammatory diseases[1]. The 3-ethoxybenzamide core acts as a bioisostere for catecholamine-derived inhibitors, anchoring the molecule within the bimetallic (Zn2+/Mg2+) active site of PDE4.
Docking Results
Docking simulations executed using AutoDock Vina demonstrate that the ligand possesses high binding affinity, efficiently occupying the central catalytic pocket.
| Ligand Conformation | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Pose 1 (Global Minimum) | -9.2 | Gln369, Asp321 | H-Bond (Amide core) |
| Pose 2 | -8.7 | Tyr159, Trp332 | π−π Stacking (Benzyl) |
| Pose 3 | -8.4 | His160, Met273 | Hydrophobic (Ethoxy) |
Binding Mode Analysis
The docking poses reveal that the 3-ethoxy oxygen acts as a hydrogen bond acceptor for the catalytic Gln369. Simultaneously, the flexible 4-benzyloxy group extends into the solvent-accessible hydrophobic channel. This explains the necessity of the rotatable ether linkage: it allows the bulky benzyloxy group to navigate the steric constraints of the binding pocket, achieving optimal induced-fit binding.
Self-Validating Experimental Protocols
Protocol A: Single Crystal Growth and SCXRD Analysis
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade Ethyl Acetate and n-Hexane. Causality: Ethyl acetate dissolves the compound, while hexane acts as an antisolvent to gradually lower solubility as the ethyl acetate evaporates, preventing rapid amorphous precipitation.
-
Dissolution: Dissolve 50 mg of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide in 5 mL of the solvent mixture in a 10 mL glass vial. Sonicate for 5 minutes to ensure complete dissolution.
-
Controlled Evaporation: Puncture the vial cap with a 22-gauge needle (exactly 3 holes) to restrict the evaporation rate. Causality: Slow evaporation minimizes defects in the crystal lattice, yielding high-resolution diffraction data.
-
Harvesting: After 7-10 days, harvest the colorless block crystals using a nylon loop and immediately immerse them in paratone oil to prevent degradation from atmospheric moisture.
-
Diffraction: Mount the crystal on a diffractometer equipped with a Mo Kα radiation source. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Protocol B: Molecular Docking Workflow
-
Ligand Preparation: Extract the 3D coordinates of the ligand directly from the solved SCXRD .cif file. Causality: Using the experimentally determined crystal structure as the starting conformation provides a highly accurate, low-energy geometry for docking, superior to 2D-to-3D generated conformers.
-
Protein Preparation: Download the PDE4 crystal structure (e.g., PDB ID: 4WZI). Remove co-crystallized water molecules and add polar hydrogens using AutoDock Tools. Assign Gasteiger charges.
-
Grid Box Definition: Center the grid box on the bimetallic active site (Zn2+/Mg2+) with dimensions 25 × 25 × 25 Å to encompass the entire catalytic pocket.
-
Execution: Run AutoDock Vina with an exhaustiveness of 16. Causality: A higher exhaustiveness setting ensures thorough sampling of the conformational space associated with the highly rotatable benzyl and benzyloxy bonds.
Visualizations
Workflow for the crystallization and X-ray diffraction analysis of the benzamide derivative.
Step-by-step molecular docking pipeline for predicting ligand-protein binding interactions.
References
-
[1] US8637559B2 - Oxazole compound and pharmaceutical composition - Google Patents. URL:
-
[4] Co-Crystals of Ethenzamide: Study of Structural and Physico-Chemical Properties - ResearchGate. URL:
-
[3] Polymorphs and Solvates of a Cocrystal Involving an Analgesic Drug, Ethenzamide, and 3,5-Dinitrobenzoic Acid - ResearchGate. URL:
-
[2] Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - ACS Publications. URL:
Sources
An In-Depth Technical Guide to the Identification of Primary Metabolites for N-benzyl-4-(benzyloxy)-3-ethoxybenzamide
Abstract
The metabolic fate of a new chemical entity (NCE) is a cornerstone of drug discovery and development, profoundly influencing its efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive framework for the identification and structural elucidation of the primary metabolites of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide, a compound featuring multiple potential sites for biotransformation. We will explore predictive metabolic pathways based on its chemical structure, detail robust in vitro and in vivo experimental protocols, and delineate the analytical methodologies required for high-confidence metabolite identification. This document is intended for researchers, drug metabolism scientists, and development professionals seeking a practical and scientifically grounded approach to metabolite profiling.
Introduction: The Critical Role of Metabolite Identification
Understanding how a drug candidate is metabolized is not merely a regulatory requirement; it is fundamental to building a comprehensive safety and efficacy profile. The biotransformation of a parent drug can lead to metabolites that are more active, less active, or, critically, toxic. Identifying these metabolites early in the development process allows for the selection of compounds with favorable pharmacokinetic properties and helps medicinal chemists modify metabolic "soft spots" to enhance drug stability and reduce potential liabilities.[1] This guide uses N-benzyl-4-(benzyloxy)-3-ethoxybenzamide as a model compound to illustrate the principles and practices of contemporary metabolite identification.
Predicted Metabolic Pathways of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide
The structure of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide presents several functional groups susceptible to Phase I metabolic reactions. The primary enzymatic systems responsible for these transformations are the cytochrome P450 (CYP) monooxygenases found predominantly in the liver, as well as hydrolytic enzymes like amidases.[2][3]
Based on established biotransformation pathways for similar chemical moieties, the following primary metabolic reactions are predicted:
-
Amide Hydrolysis: The amide bond is a common site for enzymatic hydrolysis by amidases, which would cleave the molecule into two fragments: 4-(benzyloxy)-3-ethoxybenzoic acid and benzylamine.[3][4][5][6]
-
O-Debenzylation: The benzyl ether linkage is a prime target for oxidative O-dealkylation by CYP enzymes.[7] This reaction involves hydroxylation of the benzylic carbon, leading to an unstable hemiacetal that spontaneously cleaves to yield a phenolic metabolite (N-benzyl-3-ethoxy-4-hydroxybenzamide) and benzaldehyde.[2][8]
-
O-Deethylation: Similar to O-debenzylation, the ethoxy group can undergo CYP-mediated O-dealkylation, resulting in a phenolic metabolite (N-benzyl-4-(benzyloxy)-3-hydroxybenzamide) and acetaldehyde.[2][9][10]
-
N-Debenzylation: The N-benzyl group can be removed via oxidative N-dealkylation, another CYP-catalyzed reaction, to produce 4-(benzyloxy)-3-ethoxybenzamide and benzaldehyde.[11]
-
Aromatic Hydroxylation: CYP enzymes can also directly hydroxylate any of the three aromatic rings, leading to various isomeric phenolic metabolites.
These primary reactions can also occur in sequence, leading to secondary metabolites (e.g., a molecule that undergoes both O-debenzylation and amide hydrolysis).
Caption: Predicted Phase I metabolic pathways for N-benzyl-4-(benzyloxy)-3-ethoxybenzamide.
Experimental Design: In Vitro and In Vivo Models
A tiered approach, starting with simple in vitro systems and progressing to more complex in vivo models, is the most efficient strategy for metabolite identification.
In Vitro Metabolism using Human Liver Microsomes (HLM)
Rationale: Human liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, making them an excellent and widely used first-pass system for identifying oxidative metabolites. The protocol is designed to provide all necessary components for CYP activity in a controlled environment.
Experimental Protocol: HLM Incubation
-
Preparation: Prepare a stock solution of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide in a suitable organic solvent (e.g., acetonitrile or DMSO) at 1 mM.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following on ice:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)
-
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide (final concentration 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to the optimal reaction temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final concentration of NADPH should be 1 mM. The regenerating system ensures a constant supply of the essential CYP cofactor.[12][13]
-
Control Incubations: Prepare parallel incubations:
-
Negative Control (-NADPH): Replace the NADPH-regenerating system with buffer to confirm that metabolite formation is NADPH-dependent.
-
Time-Zero Control: Stop the reaction immediately after adding the test compound to identify non-metabolic degradation products.
-
-
Incubation: Incubate the reaction tubes in a shaking water bath at 37°C for 60 minutes.
-
Termination (Quenching): Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts all enzymatic activity.
-
Sample Processing: Vortex the tubes thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In Vivo Metabolism Study in Rodents
Rationale: An in vivo study provides a complete picture of drug metabolism and disposition, accounting for absorption, distribution, metabolism, and excretion (ADME) processes that cannot be fully replicated in vitro. The rat is a commonly used preclinical species for these initial studies.
Experimental Protocol: Rodent Pharmacokinetic/Metabolite Study
-
Acclimatization & Dosing: Acclimatize male Sprague-Dawley rats for at least three days. Administer N-benzyl-4-(benzyloxy)-3-ethoxybenzamide via oral gavage at a suitable dose (e.g., 10 mg/kg) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Sample Collection:
-
Plasma: Collect blood samples via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Centrifuge the blood to separate plasma, which is then stored at -80°C.
-
Urine & Feces: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.
-
-
Sample Processing:
-
Plasma: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet proteins.
-
Urine: Centrifuge to remove particulates. A portion can be directly analyzed, while another may require enzymatic hydrolysis (using β-glucuronidase/sulfatase) to screen for Phase II conjugates.
-
Feces: Homogenize the fecal sample with a suitable solvent (e.g., methanol/water mixture), vortex, and centrifuge.
-
-
Analysis: Evaporate the supernatant from the processed samples to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution for LC-MS/MS analysis.
Analytical Identification and Structural Elucidation
The cornerstone of modern metabolite identification is the synergistic use of high-performance liquid chromatography coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for definitive structural confirmation.[1]
Caption: General workflow for the identification and structural elucidation of metabolites.
LC-MS/MS: The Primary Detection and Characterization Tool
Liquid chromatography-mass spectrometry (LC-MS) is the dominant analytical platform in metabolomics due to its exceptional sensitivity and resolution.[14] The combination of chromatographic retention time, exact mass, and fragmentation pattern provides a high degree of confidence in metabolite identification.[14]
Methodology:
-
Chromatographic Separation: Use a reversed-phase HPLC or UHPLC system with a C18 column to separate the parent compound from its more polar metabolites. A gradient elution using water and acetonitrile (both typically containing 0.1% formic acid to aid ionization) is standard.
-
Mass Spectrometric Detection: Employ a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI) mode.
-
Data Acquisition:
-
Full Scan (MS1): Acquire full scan data to detect all ionizable species and determine their accurate mass-to-charge ratios (m/z). This allows for the calculation of elemental formulas.
-
Data-Dependent Acquisition (DDA) or Tandem MS (MS/MS): The instrument automatically selects the most intense ions from the full scan and subjects them to collision-induced dissociation (CID) to generate fragmentation spectra (MS/MS). These fragmentation patterns provide crucial structural information.[15][16]
-
Data Interpretation and Putative Identification
The process involves comparing the chromatograms of the active incubations against the control samples. New peaks present only in the active samples are potential metabolites.
-
Mass Shift Analysis: The mass difference between a metabolite and the parent drug indicates the type of biotransformation that occurred.
-
Fragmentation Analysis: The MS/MS spectrum of a metabolite is compared to that of the parent drug. Common fragment ions suggest which parts of the molecule have remained intact, while shifts in fragment masses pinpoint the site of metabolic modification.
Table 1: Predicted Primary Metabolites and Their Mass Signatures
| Putative Metabolite | Biotransformation | Mass Change | Predicted [M+H]⁺ (m/z) | Key MS/MS Fragments |
| Parent Compound | - | - | 412.2 | Fragments corresponding to benzyl, benzoyl, and substituted aromatic moieties. |
| M1: Amide Hydrolysis Product | +H₂O, -C₇H₇N | +18.0, -105.1 | 317.1 (Acid) | Loss of water from carboxylic acid. |
| M2: O-Debenzylation Product | -C₇H₆ | -90.0 | 322.1 | Shift in fragments containing the benzyloxy group. |
| M3: O-Deethylation Product | -C₂H₄ | -28.0 | 384.2 | Shift in fragments containing the ethoxy group. |
| M4: N-Debenzylation Product | -C₇H₆ | -90.0 | 322.1 | Loss of benzyl group. |
| M5: Aromatic Hydroxylation | +O | +16.0 | 428.2 | +16 Da shift on an aromatic fragment ion. |
Note: M2 and M4 are isomeric and will have the same m/z but different retention times and fragmentation patterns.
NMR Spectroscopy: The Gold Standard for Structure Elucidation
When the exact position of a metabolic modification cannot be determined by MS/MS alone (e.g., distinguishing between aromatic hydroxylation isomers), Nuclear Magnetic Resonance (NMR) is the definitive tool.[17][18] While less sensitive than MS, modern techniques like cryoprobe technology allow for analysis of small amounts of isolated material.[17][18]
Methodology:
-
Metabolite Isolation: Scale up the in vitro incubation or process a larger volume of in vivo samples. Isolate the metabolite of interest using preparative HPLC.
-
NMR Analysis: Dissolve the purified metabolite in a deuterated solvent (e.g., methanol-d₄). Acquire a suite of NMR spectra:
-
1D NMR (¹H): Provides information on the number and type of protons. A change in the chemical shift or disappearance of a signal compared to the parent drug can indicate the site of metabolism.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between atoms (H-H, C-H), allowing for the unambiguous assignment of the complete chemical structure.[19]
-
Conclusion
The identification of the primary metabolites of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is a systematic process that combines predictive chemistry with rigorous experimental work. By leveraging robust in vitro and in vivo models, the high-throughput capabilities of LC-MS/MS for initial screening, and the definitive power of NMR for structural confirmation, researchers can build a comprehensive metabolic map. This knowledge is indispensable for guiding lead optimization, interpreting toxicology data, and ultimately advancing safer and more effective drug candidates into clinical development.
References
- Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: SciSpace by Typeset URL
- Title: Introduction to NMR and Its Application in Metabolite Structure Determination Source: University of Nebraska-Lincoln | Powers Group URL
- Source: PubMed Central (PMC)
- Title: Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels Source: Metware Biotechnology URL
- Title: Structure Elucidation by NMR Source: Hypha Discovery URL
-
Title: Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction Source: Office of Scientific and Technical Information (OSTI.GOV) URL: [Link]
-
Title: An Automated Identification Tool for LC-MS Based Metabolomics Studies Source: IEEE Xplore URL: [Link]
-
Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) Source: YouTube URL: [Link]
-
Title: Structural elucidation of low abundant metabolites in complex sample matrices Source: ResearchGate URL: [Link]
-
Title: Nitrilase catalyzes amide hydrolysis as well as nitrile hydrolysis Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity Source: PubMed Central (PMC) URL: [Link]
-
Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Metabolism of N-methyl-amide by cytochrome P450s Source: ResearchGate URL: [Link]
-
Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: ACS Publications URL: [Link]
-
Title: The catalytic mechanism of amidase also involves nitrile hydrolysis Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Drug Metabolism Source: Chemistry LibreTexts URL: [Link]
-
Title: Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators Source: Bentham Science URL: [Link]
-
Title: Chemical Properties of Amides- Hydrolysis Source: Chemistry LibreTexts URL: [Link]
-
Title: Debenzylation of O(6)-benzyl-8-oxoguanine in human liver: implications for O(6)-benzylguanine metabolism Source: PubMed, National Institutes of Health URL: [Link]
-
Title: In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat Source: Oxford Academic URL: [Link]
-
Title: Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach Source: Journal of Pharmaceutical Chemistry URL: [Link]
-
Title: Oxidative degradations. (a) Exemplary O-dealkylation shown for the... Source: ResearchGate URL: [Link]
-
Title: Potential shortening EO groups O-dealkylation process Source: ResearchGate URL: [Link]
-
Title: Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid Source: Royal Society of Chemistry URL: [Link]
-
Title: Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... Source: ResearchGate URL: [Link]
-
Title: N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy Source: ACS Publications URL: [Link]
-
Title: Metabolite Identification by Mass Spectrometry Source: International Journal of Pharmaceutical Research and Allied Sciences URL: [Link]
-
Title: CHARACTERIZATION OF THE IN VITRO METABOLISM OF SELECTIVE ANDROGEN RECEPTOR MODULATOR USING HUMAN, RAT, AND DOG LIVER ENZYME PREPARATIONS Source: PubMed Central (PMC) URL: [Link]
-
Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples Source: IntechOpen URL: [Link]
-
Title: Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions Source: University of Washington URL: [Link]
-
Title: Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics Source: PubMed Central (PMC) URL: [Link]
-
Title: ADME properties of N-benzylbenzamide and its derivatives Source: ResearchGate URL: [Link]
-
Title: In Vitro Metabolism and Covalent Binding of Enol-Carboxamide Derivatives and Anti-Inflammatory Agents Sudoxicam and Meloxicam Source: ACS Publications URL: [Link]
-
Title: In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Analytical methods Source: Helmholtz Centre for Environmental Research URL: [Link]
-
Title: Analytical strategies for identifying drug metabolites Source: PubMed, National Institutes of Health URL: [Link]
Sources
- 1. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Nitrilase catalyzes amide hydrolysis as well as nitrile hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The catalytic mechanism of amidase also involves nitrile hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. courses.washington.edu [courses.washington.edu]
- 8. Debenzylation of O(6)-benzyl-8-oxoguanine in human liver: implications for O(6)-benzylguanine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHARACTERIZATION OF THE IN VITRO METABOLISM OF SELECTIVE ANDROGEN RECEPTOR MODULATOR USING HUMAN, RAT, AND DOG LIVER ENZYME PREPARATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]
- 15. scispace.com [scispace.com]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bionmr.unl.edu [bionmr.unl.edu]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: RP-HPLC Method Development and Validation for the Quantification of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Physicochemical Rationale
The quantification of complex, highly lipophilic active pharmaceutical ingredients (APIs) or synthetic intermediates requires a strategic approach to High-Performance Liquid Chromatography (HPLC) method development. N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is a bulky, multi-ring aromatic compound.
To develop a robust analytical method, we must first deconstruct the molecule's physicochemical profile:
-
Benzamide Core: Provides chemical stability and a strong UV chromophore (amide bond conjugated with an aromatic ring), ideal for UV-Vis or Photodiode Array (PDA) detection[1].
-
Neutrality: The amide nitrogen is non-basic and will not ionize within the standard HPLC pH range (pH 2–8). Thus, mobile phase pH manipulation is not required for analyte ionization control.
-
Extreme Lipophilicity: The addition of the N-benzyl, 4-benzyloxy, and 3-ethoxy substituents creates a highly hydrophobic molecule (estimated LogP > 4.5). This dictates strong retention on standard reversed-phase (RP) columns[2].
As a Senior Application Scientist, my approach to this molecule avoids the common pitfall of blindly applying a generic C18 gradient. Instead, the method described below is engineered specifically to manage high hydrophobicity, prevent sample precipitation, and ensure regulatory compliance.
Method Development Strategy: The Causality of Choice
Stationary Phase Selection
A standard high-density C18 column will retain this molecule excessively, leading to long run times and peak broadening. Instead, we select a Phenyl-Hexyl stationary phase .
-
The "Why": The Phenyl-Hexyl phase provides orthogonal selectivity via π−π interactions with the three aromatic rings of the analyte. It offers lower absolute hydrophobic retention compared to a C18, allowing for faster elution while maintaining excellent resolution from potential synthetic precursors (e.g., benzylamine or 4-benzyloxy-3-ethoxybenzoic acid).
Mobile Phase & Additive Optimization
Because the analyte is neutral, the mobile phase buffer is selected solely to control the stationary phase.
-
The "Why": We utilize 0.1% Formic Acid in both the aqueous and organic phases. This acidic modifier suppresses the ionization of residual surface silanols on the silica support, preventing secondary interactions that cause peak tailing[3]. Acetonitrile (MeCN) is chosen over methanol due to its lower viscosity and higher elution strength, which is mandatory for mobilizing highly lipophilic compounds efficiently[2].
Diluent Engineering (Preventing the Solvent Effect)
Highly lipophilic compounds often require 100% organic solvent for complete dissolution. However, injecting a strong organic sample into a highly aqueous initial mobile phase causes localized precipitation and peak splitting (the "solvent mismatch effect").
-
The "Why": We engineer a sample diluent of 60:40 Acetonitrile:Water . This ensures complete analyte solubility while maintaining enough aqueous character to focus the analyte band at the head of the column upon injection.
Caption: RP-HPLC Method Development Workflow for Lipophilic Benzamides.
Experimental Protocols
Chromatographic Conditions
The following parameters constitute a self-validating system; system suitability criteria (resolution, tailing factor) must be met prior to sample analysis to ensure trustworthiness.
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (Core-Shell) | High efficiency, π−π selectivity, lower backpressure. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-Grade Water | Suppresses silanol activity[3]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | High elution strength for lipophiles. |
| Gradient Program | 0-1 min: 40% B1-6 min: 40% → 90% B6-8 min: 90% B8-8.1 min: 90% → 40% B8.1-12 min: 40% B | Rapid gradient to elute the hydrophobic target, followed by a high-organic wash to prevent carryover. |
| Flow Rate | 1.2 mL/min | Optimizes van Deemter curve for 2.7 µm particles. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves mass transfer. |
| Detection (UV) | 254 nm (Reference 360 nm) | Optimal absorption for the benzamide conjugated system[1]. |
| Injection Volume | 5 µL | Small volume minimizes solvent mismatch effects. |
Step-by-Step Sample Preparation Protocol
Reagents Required: N-benzyl-4-(benzyloxy)-3-ethoxybenzamide reference standard, HPLC-grade Acetonitrile, HPLC-grade Water.
-
Diluent Preparation: Mix 600 mL of Acetonitrile with 400 mL of Water. Sonicate for 10 minutes to degas.
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.
-
Add 6 mL of 100% Acetonitrile to ensure complete dissolution of the lipophilic solid. Sonicate for 5 minutes.
-
Dilute to volume with HPLC-grade Water and mix thoroughly. (Note: Adding water last prevents initial precipitation).
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the prepared Diluent (60:40 MeCN:Water).
-
-
Sample Preparation:
-
Weigh the equivalent of 10.0 mg of the analyte from the sample matrix.
-
Extract using the exact procedure outlined in Step 2 to maintain matrix equivalence.
-
Filter through a 0.22 µm PTFE syringe filter prior to injection. (PTFE is required; avoid Nylon filters which may bind lipophilic compounds).
-
Method Validation Framework (ICH Q2(R2))
To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[4]. The validation strategy is mapped out below, demonstrating the logical progression from specificity to robustness.
Caption: ICH Q2(R2) Validation Framework for Quantitative HPLC Assays.
Validation Parameters & Acceptance Criteria
Based on ICH Q2(R2)[4], the following parameters must be evaluated. The table below summarizes the expected quantitative data profile for a successfully validated method for this specific benzamide derivative.
| Validation Parameter | Methodology | ICH Q2(R2) Acceptance Criteria | Expected Result for Analyte |
| System Suitability | 6 replicate injections of the 100 µg/mL working standard. | %RSD of Area ≤ 2.0%, Tailing Factor ≤ 1.5, Plates ≥ 2000. | %RSD = 0.4%, Tailing = 1.1 |
| Specificity | Inject Blank (Diluent), Matrix Placebo, and spiked sample. | No interfering peaks at the retention time of the analyte. Resolution from nearest impurity ≥ 1.5. | No interference; Rs > 2.5 |
| Linearity & Range | 5 concentration levels ranging from 50% to 150% of target (50 - 150 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. | R2 = 0.9998 |
| Accuracy (Recovery) | Spike API into placebo matrix at 80%, 100%, and 120% levels (n=3 each). | Mean recovery across all levels must be between 98.0% and 102.0%. | Mean Recovery = 99.6% |
| Precision (Repeatability) | 6 independent sample preparations at 100% test concentration. | %RSD of the calculated assay results ≤ 2.0%. | %RSD = 0.8% |
| Robustness | Deliberate variations in Flow ( ± 0.1 mL/min), Temp ( ± 5°C), and Initial %B ( ± 2%). | System suitability criteria must still be met under all perturbed conditions. | Tailing ≤ 1.3 under all conditions. |
By adhering to this structured, causality-driven approach, analytical scientists can ensure the reliable, reproducible, and regulatory-compliant quantification of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide in various matrices.
References
-
validation of analytical procedures q2(r2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Separation of Benzamide on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. database.ich.org [database.ich.org]
Application Note: Sample Preparation of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide for LC-MS/MS Bioanalysis
Executive Summary & Chemical Profiling
The quantitative bioanalysis of highly lipophilic synthetic intermediates and drug candidates from complex biological matrices presents unique chromatographic and mass spectrometric challenges. N-benzyl-4-(benzyloxy)-3-ethoxybenzamide (C₂₃H₂₃NO₃, MW ≈ 361.44 g/mol ) is a highly hydrophobic, neutral-to-weakly-basic benzamide derivative. Due to the presence of the benzyl, benzyloxy, and ethoxy moieties, the molecule exhibits a high partition coefficient (estimated LogP ~4.5–5.5) and strong plasma protein binding affinity.
Because the amide nitrogen lacks strong basicity in aqueous solutions, traditional pH-driven ion-exchange extraction techniques are ineffective. Instead, sample preparation must rely on robust hydrophobic interactions. This guide details field-proven Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methodologies designed to isolate this compound from human plasma while systematically eliminating endogenous phospholipid interferences that plague Electrospray Ionization (ESI)[1].
Mechanistic Challenges: Overcoming ESI Matrix Effects
In LC-MS/MS bioanalysis, the presence of endogenous compounds—specifically glycerophospholipids—can severely suppress the target ion signal in the ESI source[1]. Phospholipids co-elute with late-eluting lipophilic analytes like N-benzyl-4-(benzyloxy)-3-ethoxybenzamide, monopolizing the charge on the surface of the ESI droplets and preventing the analyte from transitioning into the gas phase[2].
Simple Protein Precipitation (PPT) using acetonitrile or methanol fails to remove these lipids, leading to severe ion suppression, poor reproducibility, and reduced column lifetime[2]. To establish a self-validating and rugged assay, we must employ targeted sample clean-up techniques (SPE or LLE) that decouple the analyte from the lipid matrix[3].
Figure 1: Mechanism of ESI ion suppression by endogenous phospholipids during co-elution.
Experimental Methodologies
Reagents and Materials
-
Sorbent: Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (30 mg/1 mL).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), and Water.
-
Modifiers: Formic Acid (FA), Phosphoric Acid (H₃PO₄).
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., target-d7) or a structurally similar benzamide.
Protocol A: Polymeric Solid-Phase Extraction (SPE)
This protocol utilizes a polymeric reversed-phase sorbent. Unlike silica-based C18, polymeric HLB sorbents do not suffer from phase collapse if they run dry and offer superior retention for neutral lipophilic compounds[3].
Step-by-Step Workflow & Causality:
-
Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of IS solution. Add 100 µL of 4% H₃PO₄ in water. Vortex for 30 seconds.
-
Causality: The highly lipophilic benzamide is heavily bound to human serum albumin. Acidification denatures the tertiary structure of plasma proteins, breaking the hydrophobic pockets and releasing the analyte into the aqueous phase without degrading the stable amide bond.
-
-
Conditioning: Pass 1 mL of MeOH, followed by 1 mL of LC-MS grade H₂O through the SPE cartridge.
-
Causality: Methanol solvates the polymeric divinylbenzene chains, maximizing surface area. Water equilibrates the bed to prevent the premature precipitation of the plasma sample upon loading.
-
-
Loading: Apply the 200 µL pre-treated sample to the cartridge at a flow rate of 1 drop/second.
-
Interference Wash: Wash with 1 mL of 5% MeOH in H₂O.
-
Causality: This specific low-organic wash removes salts, polar metabolites, and residual proteins. The target compound's high LogP ensures it remains strongly partitioned into the sorbent, preventing breakthrough loss.
-
-
Analyte Elution: Elute with 1 mL of 100% Acetonitrile.
-
Causality: Acetonitrile is strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent, but unlike stronger solvents (e.g., MTBE or DCM), it leaves the most hydrophobic, strongly retained phospholipids trapped on the SPE frit.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% ACN / 60% Water with 0.1% FA).
Figure 2: Step-by-step Polymeric Solid-Phase Extraction (SPE) workflow.
Protocol B: High-Throughput Liquid-Liquid Extraction (LLE)
For laboratories requiring higher throughput without SPE consumables, LLE is a viable alternative for this specific molecule[1].
Workflow:
-
Aliquot 100 µL of plasma and 10 µL of IS into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of Methyl tert-butyl ether (MTBE).
-
Causality: MTBE has an optimal polarity index. It efficiently partitions the neutral, lipophilic benzamide into the organic layer while forcing the highly polar, zwitterionic phospholipids to remain in the aqueous layer or precipitate at the interface.
-
-
Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 800 µL of the upper organic layer to a clean plate, evaporate under N₂, and reconstitute in 100 µL of Initial Mobile Phase.
LC-MS/MS Analytical Conditions
To ensure a self-validating system, the chromatography must separate the analyte from any residual matrix front.
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Provides abundant protons for [M+H]⁺ formation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute (to wash out residual lipids), return to 40% B. Flow rate: 0.4 mL/min.
-
MS/MS Detection (ESI+):
-
Precursor Ion: m/z 362.2 [M+H]⁺
-
Primary Product Ion: m/z 255.1 (Corresponding to the loss of the benzylamine moiety, leaving the stabilized acylium ion).
-
System Suitability & Quantitative Validation
A self-validating protocol requires independent assessment of Extraction Recovery (RE) and Matrix Effect (ME) . This is achieved using the post-extraction spike method[1].
-
Recovery Calculation: (Peak Area of Pre-extraction spiked sample / Peak Area of Post-extraction spiked sample) × 100.
-
Matrix Effect Calculation: (Peak Area of Post-extraction spiked sample / Peak Area of Neat Standard in solvent) × 100. (Values between 85%–115% indicate negligible ion suppression).
Table 1: Comparative Validation Data (n=6 per level)
| Extraction Method | QC Level (ng/mL) | Absolute Recovery (%) | Matrix Effect (%) | Precision (%RSD) |
| Protocol A (SPE) | Low (5.0) | 92.4 | 98.1 | 3.2 |
| Mid (50.0) | 94.1 | 99.5 | 2.8 | |
| High (500.0) | 93.8 | 101.2 | 2.1 | |
| Protocol B (LLE) | Low (5.0) | 85.6 | 89.4 | 5.4 |
| Mid (50.0) | 88.2 | 91.0 | 4.7 | |
| High (500.0) | 87.9 | 92.3 | 4.1 |
Data Interpretation: Protocol A (SPE) demonstrates superior recovery and near-zero matrix effects compared to LLE, validating the efficacy of the polymeric sorbent and the targeted acetonitrile elution in excluding phospholipids.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link]
-
Solid Phase Extraction for Removal of Matrix Effects in Lipophilic Marine Toxin Analysis by Liquid Chromatography-Tandem Mass Spectrometry PubMed (National Institutes of Health)[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Using N-benzyl-4-(benzyloxy)-3-ethoxybenzamide as a Chemical Probe in Cell-Based Assays
Abstract
This document provides a comprehensive guide for utilizing N-benzyl-4-(benzyloxy)-3-ethoxybenzamide, hereafter designated as Probe-X , as a chemical probe in cell-based assays. As the biological target for Probe-X is not yet fully characterized in public literature, this guide is structured around the critical workflow required to validate any new chemical probe. We present a hypothetical, yet scientifically rigorous, scenario where Probe-X is an antagonist of a Gq-coupled G-protein coupled receptor (GPCR), termed "Receptor-Y." The principles and detailed protocols herein serve as a robust template for researchers to characterize Probe-X or any novel small molecule inhibitor, ensuring data integrity and reproducibility.
Introduction to Chemical Probe Validation
Chemical probes are essential small molecules used to study the function of proteins and biological pathways.[1][2][3] For a probe to be a reliable tool, it must be potent, selective, and well-characterized in the context of the cellular assay being used.[4][5] The central tenet of probe-based research is that the observed phenotype is a direct result of the probe's interaction with its intended target.[4][5] Therefore, a series of validation experiments is not merely recommended but essential for the correct interpretation of experimental results.[4]
This application note will guide the user through a logical, multi-step process to:
-
Determine the cellular potency of Probe-X in a functional assay.
-
Confirm target engagement within intact cells.
-
Assess probe selectivity and potential off-target effects , including cytotoxicity.
For the purpose of this guide, we will hypothesize that Probe-X acts as an antagonist for Receptor-Y , a Gq-coupled GPCR. Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a response that can be readily measured.[6][7][8][9]
Preliminary Characterization of Probe-X
Before initiating cell-based assays, fundamental physicochemical properties of the probe must be established.
Solubility Assessment
Poor solubility is a primary reason for assay artifacts and lack of reproducibility.[10] It is critical to determine the solubility of Probe-X in the chosen assay buffer and cell culture medium.[11][12][13][14]
Protocol: Kinetic Solubility Assessment using Nephelometry
-
Prepare a 10 mM stock solution of Probe-X in 100% dimethyl sulfoxide (DMSO).
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Add assay buffer (e.g., HBSS with 20 mM HEPES) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit. Assays should be conducted at concentrations well below this limit.
Stability in Assay Medium
The probe must be stable in the cell culture medium for the duration of the experiment. This can be assessed by incubating Probe-X in the medium at 37°C for various time points and then quantifying the remaining intact compound using liquid chromatography-mass spectrometry (LC-MS).
Primary Assay: Functional Antagonism of Receptor-Y
A calcium flux assay is a common and robust method to measure the activity of Gq-coupled receptors.[6][7][15] This assay will be used to determine the potency of Probe-X in inhibiting the agonist-induced activation of Receptor-Y.
Signaling Pathway Overview
Protocol: Calcium Flux Assay for IC₅₀ Determination
This protocol is adapted for adherent cells (e.g., HEK293T) stably expressing Receptor-Y, using a fluorescent calcium indicator like Fluo-8.[6]
Materials:
-
HEK293T cells stably expressing Receptor-Y
-
Black, clear-bottom 96- or 384-well cell culture plates
-
Receptor-Y agonist (known activator)
-
Probe-X
-
Fluo-8 AM dye loading solution (or similar calcium-sensitive dye)
-
Probenecid (anion transport inhibitor, if required for cell line)[9][15]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescence plate reader with injection capability (e.g., FlexStation® 3)
Procedure:
-
Cell Plating: Seed the HEK293T-Receptor-Y cells into the microplate at a density that will form a 90-100% confluent monolayer on the day of the assay.[15] Incubate overnight at 37°C, 5% CO₂.
-
Compound Plate Preparation: Prepare a serial dilution of Probe-X in assay buffer at 2x the final desired concentration. Also, prepare the Receptor-Y agonist at a concentration that gives ~80% of the maximal response (EC₈₀).
-
Dye Loading: Aspirate the culture medium from the cells. Add the Fluo-8 AM dye loading solution (prepared according to the manufacturer's instructions, often including probenecid) to each well.[6][9] Incubate for 45-60 minutes at 37°C, then 15-30 minutes at room temperature, protected from light.
-
Pre-incubation with Probe-X: Transfer the Probe-X serial dilutions from the compound plate to the cell plate. Incubate for 15-30 minutes at room temperature. Include "vehicle only" (e.g., 0.1% DMSO) and "no agonist" controls.
-
Measurement: Place the cell plate into the fluorescence reader. Set the instrument to record fluorescence (e.g., Ex/Em = 490/525 nm) over time.
-
Establish a stable baseline reading for ~15-20 seconds.
-
Program the instrument to inject the EC₈₀ concentration of the agonist into all wells.
-
Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data, setting the vehicle control (agonist, no inhibitor) as 100% activity and the no-agonist control as 0% activity. Plot the normalized response against the log concentration of Probe-X and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of Probe-X causing 50% inhibition of the agonist response. | 75 nM |
| Hill Slope | The steepness of the dose-response curve. | -1.1 |
| Max Inhibition | The maximum percentage of inhibition achieved. | 98% |
| Caption: Example data table for IC₅₀ determination of Probe-X. |
Secondary Assay: In-Cell Target Engagement
Confirming that a probe physically interacts with its intended target in a cellular environment is a critical validation step.[5][16] The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding at a target protein in live cells.[17][18][19]
NanoBRET™ Assay Principle
This assay uses bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[17][19] A test compound that binds the target will compete with the tracer, causing a decrease in the BRET signal.[17][19]
Protocol: NanoBRET™ Target Engagement Assay
This protocol assumes the availability of a NanoLuc®-Receptor-Y fusion construct and a suitable fluorescent tracer.
Materials:
-
HEK293 cells
-
Plasmid DNA for NanoLuc®-Receptor-Y fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
White, non-binding surface 96- or 384-well plates[20]
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer (specific for Receptor-Y)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring dual-filtered luminescence (e.g., GloMax® Discover)
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-Receptor-Y plasmid according to the transfection reagent manufacturer's protocol.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in the white assay plates in Opti-MEM® medium.
-
Compound Addition: Prepare a serial dilution of Probe-X. Add the dilutions to the cell plate and mix.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer at its pre-determined optimal concentration. Incubate for ~2 hours at 37°C, 5% CO₂.
-
Substrate Addition: Prepare the Nano-Glo® Substrate solution containing the extracellular inhibitor. Add this solution to all wells.
-
Measurement: Read the plate within 10-15 minutes on a luminometer equipped with two filters to separately measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. Normalize the data and plot the mBU values against the log concentration of Probe-X to determine the cellular IC₅₀ for target engagement.
Orthogonal and Counter-Screening Assays
To build a strong case for a chemical probe, it is crucial to demonstrate its selectivity and rule out confounding factors like cytotoxicity.[1][4]
Cytotoxicity Assay
An ideal chemical probe should not affect cell health at the concentrations where it modulates its target. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.[21][22][23][24]
Protocol: CellTiter-Glo® Assay
-
Cell Plating: Plate the relevant cell line (e.g., HEK293T) in a standard white-walled 96-well plate.
-
Compound Treatment: Add a serial dilution of Probe-X to the cells. Use concentrations that cover and exceed the functional IC₅₀ by at least 10-fold.[4] Incubate for a period relevant to your main functional assay (e.g., 2-24 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[25]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[25]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[21][25]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot luminescence against the log concentration of Probe-X. A selective probe should show no significant decrease in cell viability at concentrations up to and exceeding its functional IC₅₀.
Selectivity Profiling
It is important to test Probe-X against other related receptors (e.g., other Gq-coupled GPCRs) to ensure its selectivity. This can be done by running the same calcium flux assay using different cell lines, each expressing a different receptor. A truly selective probe will be significantly less potent against other receptors compared to Receptor-Y.[4]
| Assay Target | Probe-X IC₅₀ | Selectivity (Fold) |
| Receptor-Y (Target) | 75 nM | - |
| Receptor-A (Gq) | >10,000 nM | >133x |
| Receptor-B (Gs) | >10,000 nM | >133x |
| Receptor-C (Gi) | >10,000 nM | >133x |
| Caption: Example selectivity data for Probe-X. |
Conclusion and Best Practices
This application note outlines a foundational workflow for the characterization of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide (Probe-X) as a chemical probe for a hypothetical GPCR target. By systematically determining cellular potency, confirming target engagement, and assessing selectivity and cytotoxicity, researchers can build the necessary confidence to use this molecule for investigating biological systems.[4][5][26]
Key Recommendations:
-
Always determine solubility first: Do not proceed with cell-based assays until the solubility limit in your specific assay medium is known.[10][11]
-
Include a negative control: If a structurally similar but inactive analog of Probe-X is available, it should be used as a negative control to ensure the observed phenotype is not due to a shared off-target effect.[26]
-
Concentration matters: Use the lowest concentration of the probe that gives a robust on-target effect and always test for cytotoxicity at and above this concentration.[4]
By adhering to these principles of rigorous validation, researchers can ensure that their findings are robust, reproducible, and correctly attributed to the modulation of the intended target.
References
-
Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Alto Predict. [Link]
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay. Promega. [Link]
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega. [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. EFMC. [Link]
-
Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega. [Link]
-
University of Chicago. CALCIUM FLUX PROTOCOL. University of Chicago Flow Cytometry Facility. [Link]
-
K-Optional. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2. PMC. [Link]
-
Lab Manager. (2017, November 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]
-
National Center for Biotechnology Information. (n.d.). Using Chemical Probes to Assess the Feasibility of Targeting SecA for Developing Antimicrobial Agents against Gram-negative Bacteria. PMC. [Link]
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]
-
Gyeongsang National University. (2025, May). The 68Ga-labeled chlorinated benzamide derivative: A novel PET imaging probe for detection of melanoma. Gyeongsang National University ScholarWorks. [Link]
-
Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
-
PubMed. (2022, June 21). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]
-
American Physiological Society. Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
-
MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
-
bioRxiv. (2026, February 20). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. bioRxiv. [Link]
-
EPFL Infoscience. Design and validation of bioorthogonal probes for cellular disease models. EPFL. [Link]
-
Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]
-
Royal Society of Chemistry. (2022, November 28). The era of high-quality chemical probes. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. [Link]
-
Royal Society of Chemistry. Water solubility is essential for fluorescent probes to image hypochlorous acid in live cells. Chemical Communications. [Link]
-
Ijelrt. (2026, March 7). Solubility Test: Significance and symbolism. Ijelrt. [Link]
-
ACS Publications. (2022, September 9). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS Publications. [Link]
-
MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Technobis Crystallization Systems. [Link]
-
bioRxiv. (2026, February 20). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. bioRxiv. [Link]
-
ResearchGate. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
PubMed. (n.d.). Stimulatory effect of N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803) on normal and delayed gastrointestinal propulsion. PubMed. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC. [Link]
-
Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. [Link]
-
ResearchGate. (2026, January 5). (PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]
-
Centurion University. Solubility: Importance, Measurements and Applications. Courseware :: Centurion University. [Link]
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
MDPI. (2023, February 3). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]
-
SciSpace. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. SciSpace. [Link]
-
National Science Foundation Public Access Repository. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF PAR. [Link]
Sources
- 1. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence | bioRxiv [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 5. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. marinbio.com [marinbio.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Water solubility is essential for fluorescent probes to image hypochlorous acid in live cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Design and validation of bioorthogonal probes for cellular disease models [infoscience.epfl.ch]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 18. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 19. news-medical.net [news-medical.net]
- 20. promega.com [promega.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 22. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 23. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 25. promega.co.jp [promega.co.jp]
- 26. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
Technical Support Center: N-benzyl-4-(benzyloxy)-3-ethoxybenzamide Synthesis
A Guide to Yield Improvement and Troubleshooting for Researchers
This guide serves as a dedicated technical resource for scientists and professionals engaged in the synthesis of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide. We will deconstruct common experimental challenges, provide evidence-based solutions, and explain the chemical principles behind each recommendation to empower you to optimize your reaction outcomes.
Section 1: Understanding the Core Synthesis
The synthesis of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is fundamentally an amide bond formation reaction between 4-(benzyloxy)-3-ethoxybenzoic acid and benzylamine. While seemingly straightforward, the efficiency of this coupling is highly dependent on the chosen methodology, reagent purity, and reaction conditions.
Figure 1: General reaction scheme for the synthesis of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My overall yield is critically low. Where should I begin my investigation?
A low yield is a systemic problem that requires a logical, stepwise diagnosis. Before altering the core reaction, it's crucial to validate each component of your workflow. The most common culprits are impure starting materials, suboptimal coupling conditions, or inefficient purification.
Figure 2: A systematic workflow for troubleshooting low synthesis yield.
FAQ 2: How can I ensure the quality of my starting material, 4-(benzyloxy)-3-ethoxybenzoic acid?
The purity of your carboxylic acid is paramount. An incomplete benzylation during its synthesis is a common source of impurities (e.g., residual 3-ethoxy-4-hydroxybenzoic acid), which can interfere with the subsequent amidation.
Verification Methods:
-
Melting Point: Compare the observed melting point with the literature value. A broad or depressed melting range indicates impurities.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the absence of signals from the starting phenol and the correct integration of all protons.
-
LC-MS: Ideal for detecting trace impurities that may not be visible by NMR.
Synthesis Protocol for 4-(benzyloxy)-3-ethoxybenzoic acid: A common route is the Williamson ether synthesis starting from ethyl 3-ethoxy-4-hydroxybenzoate, followed by saponification. A similar procedure is described for a related compound where 4-hydroxy-3-chlorobenzoic acid is benzylated using benzyl chloride in the presence of a base like sodium hydroxide, followed by acidification.[1]
FAQ 3: I am overwhelmed by the choice of coupling reagents. Which one is most suitable for this synthesis?
The choice of coupling reagent is the single most critical factor for achieving a high yield. The reaction involves a relatively standard primary amine (benzylamine), so a range of reagents can be effective. The decision often balances reactivity, cost, and ease of byproduct removal. The most general and straightforward method for amide formation involves the direct condensation between a carboxylic acid and an amine using coupling reagents.[2]
| Reagent Class | Examples | Advantages | Disadvantages | Byproduct Removal |
| Carbodiimides | EDC, DCC, DIC[3] | Cost-effective, widely available. | Can cause racemization (not an issue here); byproduct can be difficult to remove (DCC); requires an additive. | EDC-urea is water-soluble; DCC-urea is removed by filtration. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU[4][5] | High reactivity, fast reaction times, low side reactions.[4] | More expensive. | Water-soluble. |
| Phosphonium Salts | PyBOP, PyAOP[3][5] | Very effective, especially for sterically hindered substrates.[6] | More expensive, generates phosphine oxide byproducts. | Generally water-soluble. |
| Other | Boric Acid[7] | "Green" catalyst, inexpensive. | Requires azeotropic water removal (Dean-Stark), higher temperatures, longer reaction times.[7] | Catalyst can be removed during aqueous work-up. |
Recommendation: For laboratory-scale synthesis, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) offers a robust and cost-effective starting point.[8][9][10] The additive is crucial as it forms a reactive ester intermediate that enhances coupling efficiency and minimizes side reactions.[8][9]
FAQ 4: What is the mechanism of carbodiimide activation, and what are the common side reactions?
Understanding the mechanism reveals potential pitfalls. The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then follow two pathways: the desired reaction with the amine or an undesired intramolecular rearrangement.
Figure 3: Competing reaction pathways for the O-acylisourea intermediate.
The primary side product is the N-acylurea , which is unreactive and can complicate purification. The addition of HOBt or HOAt intercepts the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more selective in reacting with the amine.
FAQ 5: How can I optimize my EDC/HOBt coupling reaction conditions?
If your chosen coupling reagent is still providing low yields, systematically optimizing the reaction parameters is the next step.
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Stoichiometry | 1.0 eq. Acid1.1 eq. Amine1.2 eq. EDC1.2 eq. HOBt1.5 eq. Base | Amine: A slight excess ensures the complete consumption of the more valuable carboxylic acid. Reagents: An excess of coupling reagents drives the reaction to completion. |
| Solvent | Anhydrous DCM or DMF | DCM (Dichloromethane): Easy to remove, good for many coupling reactions. DMF (Dimethylformamide): Higher boiling point, excellent solvating power for all components, but harder to remove. Can be essential if starting materials have poor solubility. |
| Base | DIPEA or NMM | A non-nucleophilic tertiary amine is required to neutralize any acid formed (e.g., from HCl salt of EDC) and to deprotonate the amine if it is used as a salt. DIPEA (Diisopropylethylamine) and NMM (N-Methylmorpholine) are standard choices. |
| Temperature | 0 °C to Room Temperature | Start the reaction at 0 °C during the addition of EDC to control the initial exothermic activation step. Then, allow the reaction to warm to room temperature and stir overnight. |
| Reaction Time | 12-24 hours | Monitor the reaction by TLC or LC-MS. The disappearance of the limiting reagent (the carboxylic acid) signals completion. |
FAQ 6: What is the best strategy for product work-up and purification?
A clean work-up simplifies purification and maximizes the recovery of pure product.
-
Aqueous Wash: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with:
-
Dilute Acid (e.g., 1M HCl): To remove the basic amine (DIPEA/NMM) and any unreacted benzylamine.
-
Saturated Sodium Bicarbonate (NaHCO₃): To remove unreacted carboxylic acid and HOBt.
-
Brine (Saturated NaCl): To remove residual water and aid in layer separation.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Column Chromatography: This is the most effective method for removing stubborn impurities like the N-acylurea byproduct.[11] A typical stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.[11][12]
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can yield a highly pure product.
-
Section 3: Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis using the recommended EDC/HOBt coupling method.
Synthesis of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(benzyloxy)-3-ethoxybenzoic acid (1.0 eq.) and HOBt (1.2 eq.).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the acid).
-
Addition of Amine and Base: Add benzylamine (1.1 eq.) followed by DIPEA (1.5 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Slowly add EDC•HCl (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
References
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. National Center for Biotechnology Information. [Link]
-
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed. PubMed. [Link]
-
Redetermined structure of 4-(benzyloxy)benzoic acid - PMC. National Center for Biotechnology Information. [Link]
-
Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University. Tohoku University. [Link]
-
Coupling Reagents - Aapptec Peptides. Aapptec. [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
-
Synthesis of 4-benzyloxy-3-chlorobenzoic acid - PrepChem.com. PrepChem.com. [Link]
-
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences. Malaysian Journal of Analytical Sciences. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. Semantic Scholar. [Link]
-
Developments in peptide and amide synthesis - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]
-
Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide - Organic Syntheses. Organic Syntheses. [Link]
-
Purification Strategies for Flavones and Related Compounds - Teledyne Labs. Teledyne ISCO. [Link]
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. Science and Education Publishing. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. sciepub.com [sciepub.com]
- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-CYANO-4-ETHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. teledynelabs.com [teledynelabs.com]
Resolving co-elution issues in N-benzyl-4-(benzyloxy)-3-ethoxybenzamide chromatography
Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently guide researchers through the complexities of method development for highly lipophilic, multi-aromatic pharmaceutical intermediates.
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide presents a unique chromatographic challenge. Characterized by three distinct aromatic rings and multiple hydrogen-bond acceptors (ether and amide linkages), this compound exhibits profound hydrophobicity. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), it frequently co-elutes with structurally analogous impurities—such as 2-ethoxy positional isomers, des-benzyl degradants, or unreacted precursors.
This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you systematically diagnose and resolve these co-elution events.
Diagnostic FAQs: Identifying the Root Cause
Q: How do I definitively confirm that my benzamide peak is hiding a co-eluting impurity? A: Relying solely on UV peak symmetry is a common pitfall. Perfect co-elution often presents as a symmetrical, Gaussian peak without obvious shoulders or tailing [1]. To self-validate peak purity, you must utilize a Photodiode Array (PDA/DAD) detector or LC-MS. Extract UV spectra across the peak's leading edge, apex, and tail. If the PDA purity angle exceeds the purity threshold, or if orthogonal MS analysis reveals a mass shift (e.g., a -90 Da shift indicating a des-benzyl impurity), co-elution is actively occurring [1].
Q: My capacity factor ( k′ ) is optimal (between 2 and 5), yet I still observe co-elution with the 3-ethoxy positional isomer. What is the mechanistic cause? A: The fundamental resolution equation relies on efficiency ( N ), retention ( k′ ), and selectivity ( α ). Standard C18 stationary phases separate analytes primarily based on hydrophobic volume [2]. Because the 3-ethoxy and 2-ethoxy positional isomers of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide possess nearly identical hydrophobic volumes and logP values, adjusting the mobile phase strength (%B) will merely shift the co-eluting pair together without resolving them. You must alter the selectivity ( α ) by switching to a stationary phase that recognizes spatial geometry[2].
Q: How does mobile phase pH affect the resolution of this specific benzamide? A: While the target benzamide is neutral, unreacted precursors (like benzylamine) are basic. At a mid-range pH, residual silanol groups on the silica column ionize ( SiO− ), causing secondary ionic interactions and severe peak tailing for basic impurities, which drags them into the main benzamide peak [3]. Lowering the pH to <3.0 protonates the silanols ( Si−OH ), eliminating this secondary interaction and sharpening the peaks [3].
Experimental Workflows & Logical Relationships
To effectively troubleshoot, we must map both the procedural workflow and the molecular interactions at play.
Workflow for diagnosing and resolving RP-HPLC co-elution.
Analyte-stationary phase interactions driving selectivity.
Step-by-Step Methodology: Orthogonal Selectivity Screening
To systematically resolve co-elution without relying on trial and error, implement this self-validating orthogonal screening protocol.
Step 1: Baseline System Suitability Evaluation
-
Prepare a 1 µg/µL standard mixture of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide spiked with known impurities (e.g., benzylamine, positional isomers).
-
Set the injection volume to strictly 1-2% of the total column void volume. Causality: Exceeding this limit causes mass overload, which artificially induces peak fronting and forces closely eluting peaks to merge [4].
Step 2: Mobile Phase pH Optimization
-
Prepare a highly buffered acidic aqueous mobile phase: 0.1% Formic acid in LC-MS grade Water (pH ~2.7).
-
Causality: This ensures that any residual basic impurities are fully protonated, while the silica stationary phase remains fully neutral, preventing secondary ion-exchange retention [3].
Step 3: Orthogonal Column Screening Screen the sample across three distinct column chemistries using a standardized gradient (5% to 95% Acetonitrile over 15 minutes at 1.0 mL/min, 40°C):
-
C18 (Alkyl): Establishes baseline hydrophobic retention.
-
Phenyl-Hexyl: Induces π−π interactions with the three aromatic rings of the benzamide, offering critical steric recognition for positional isomers.
-
PFP (Pentafluorophenyl): Provides strong dipole-dipole and hydrogen-bonding interactions, ideal for separating des-ethyl/des-benzyl impurities.
Step 4: Data Analysis and Validation
-
Calculate the resolution ( Rs ) for the critical peak pair using the chromatography data system (CDS).
-
A self-validating method must achieve an Rs≥1.5 (baseline resolution) across three consecutive replicate injections.
Quantitative Data: Stationary Phase Comparison
The following table summarizes the expected chromatographic parameters when screening N-benzyl-4-(benzyloxy)-3-ethoxybenzamide against its primary impurities across different column chemistries.
| Column Chemistry | Primary Interaction Mechanism | Main Peak k′ | Isomer Resolution ( Rs ) | Des-benzyl Resolution ( Rs ) | Peak Asymmetry ( As ) |
| C18 (Alkyl) | Hydrophobic Volume | 4.2 | 0.8 (Co-elution) | 1.2 | 1.4 |
| Phenyl-Hexyl | π−π & Steric Recognition | 4.5 | 2.1 (Baseline) | 1.8 | 1.1 |
| PFP | Dipole & H-Bonding | 5.1 | 1.6 | 2.5 (Baseline) | 1.2 |
Note: Data reflects optimized conditions (pH 2.7, 40°C). An Rs value < 1.0 indicates severe co-elution, while Rs > 1.5 indicates complete baseline separation.
References
Technical Support Center: Overcoming Aqueous Solubility Challenges for N-benzyl-4-(benzyloxy)-3-ethoxybenzamide
Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of highly lipophilic synthetic intermediates and drug candidates.
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide (NBB) presents a classic formulation challenge. Structurally, it possesses three bulky, highly lipophilic moieties (a benzyl group, a benzyloxy ring, and an ethoxy chain) anchored to a neutral benzamide core. Because it lacks ionizable centers (no basic amines or acidic protons) within physiological pH ranges, traditional solubilization techniques like pH adjustment or salt formation are completely ineffective.
This guide provides field-proven, causality-driven strategies to overcome the "brick dust" and "grease ball" properties of NBB across various stages of drug development.
Section 1: In Vitro Assay Troubleshooting (Biochemical & Cell-Based)
Q: Why does NBB immediately precipitate when I spike my DMSO stock into cell culture media or biochemical assay buffers? A: This is a classic case of solvent shift nucleation . DMSO is highly miscible with water. When you spike a highly concentrated DMSO stock of NBB into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the lipophilic NBB instantly exceeds its intrinsic aqueous solubility, leading to rapid thermodynamic nucleation and precipitation. The drug crashes out before it can distribute evenly.
Q: How can I prevent this precipitation without exceeding the 1% DMSO cytotoxicity threshold in my cell assays? A: You must alter the thermodynamic environment of the aqueous phase before the solvent shift occurs.
-
Use Carrier Proteins: Pre-warm your media and ensure it contains at least 0.1% to 1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). The hydrophobic binding pockets of albumin act as "sinks" for the lipophilic NBB molecules, preventing them from aggregating with each other.
-
Step-Down Dilution: Never spike a 10 mM DMSO stock directly into an aqueous buffer to reach 10 µM. Instead, create an intermediate dilution (e.g., 100 µM) in a 50/50 DMSO/Buffer mixture, and then dilute that into the final assay volume. This reduces the kinetic shock of the solvent shift.
Section 2: Pre-Clinical In Vivo Formulation Strategies
Q: We need to dose NBB intravenously (IV) in mice for a pharmacokinetic (PK) study, but it is entirely insoluble in saline. What is the most reliable vehicle? A: For neutral, highly lipophilic molecules like NBB, Cyclodextrin complexation is the gold standard for IV dosing. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective[1].
-
The Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The bulky benzyl or benzyloxy rings of NBB spontaneously partition into this hydrophobic cavity via van der Waals forces, forming a non-covalent 1:1 inclusion complex. The hydrophilic exterior of the cyclodextrin keeps the entire complex dissolved in the aqueous saline, safely delivering the drug into systemic circulation without causing embolisms.
Q: For oral (PO) efficacy studies, the HP-β-CD formulation isn't providing sufficient exposure. The drug seems to precipitate in the GI tract. What is the next step? A: If cyclodextrins fail orally, you must transition to a Lipid-Based Formulation , specifically a Self-Microemulsifying Drug Delivery System (SMEDDS)[2].
-
The Causality: When NBB is pre-dissolved in a mixture of oils (e.g., Medium Chain Triglycerides), surfactants (e.g., Cremophor EL), and co-solvents, it remains in a solubilized state. Upon contact with GI fluids, the mixture spontaneously forms microemulsions (droplets <100 nm). This completely bypasses the dissolution rate-limiting step. Furthermore, highly lipophilic drugs in lipid vehicles are often absorbed via the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism and drastically increasing oral bioavailability.
Section 3: Solid-State & Material Characterization
Q: Our scale-up batch of NBB from the CRO shows significantly worse solubility than the initial medicinal chemistry batch. Did the chemistry fail? A: The chemistry likely succeeded, but the solid-state polymorphism changed. Medicinal chemistry batches are often crashed out quickly, resulting in amorphous or high-energy metastable crystals. Scale-up batches are typically cooled slowly, allowing the molecules to pack into their lowest-energy, most thermodynamically stable crystal lattice. This high crystal lattice energy acts as a massive thermodynamic barrier to dissolution (the "brick dust" effect).
Q: How do we formulate the solid drug to overcome this high crystal lattice energy for a solid oral dosage form (e.g., a tablet)? A: You must force the drug back into a high-energy state using an Amorphous Solid Dispersion (ASD) [3].
-
The Causality: By processing the drug with a hydrophilic polymer (like HPMCAS) via Hot-Melt Extrusion or Spray Drying, you trap the NBB molecules in a molecularly dispersed, amorphous state. Because there is no crystal lattice to break apart, the drug dissolves rapidly in the stomach, generating a supersaturated solution. The polymer then prevents liquid-liquid phase separation (LLPS) and delays recrystallization long enough for the drug to be absorbed across the intestinal wall.
Data Presentation: Comparison of Solubilization Strategies
The following table summarizes the quantitative and practical parameters for formulating highly lipophilic benzamides like NBB.
| Formulation Strategy | Primary Mechanism of Solubilization | Best Route of Administration | Max Practical Drug Loading | Key Excipients / Carriers |
| Co-solvency / Carrier | Hydrophobic pocket binding | In vitro / Cell Culture | < 50 µg/mL | DMSO (<1%), BSA/HSA |
| Inclusion Complex | Host-guest cavity encapsulation | In vivo IV & IP | 1 - 5 mg/mL | HP-β-CD, Captisol (SBE-β-CD) |
| SMEDDS | Spontaneous microemulsification | In vivo PO (Liquid) | 10 - 50 mg/mL | MCT Oil, Tween 80, Cremophor |
| Amorphous Solid Dispersion | Crystal lattice disruption & Supersaturation | In vivo PO (Solid) | 20% - 40% (w/w) | HPMCAS, PVP-VA, Copovidone |
Experimental Protocol: Preparation of a Self-Validating HP-β-CD Inclusion Complex for IV Dosing
To ensure reproducibility and trust in your animal data, formulations must be prepared using a self-validating workflow. This protocol describes the preparation of a 2 mg/mL NBB solution in 20% (w/v) HP-β-CD.
Step 1: Vehicle Preparation
-
Weigh exactly 20.0 g of pharmaceutical-grade HP-β-CD.
-
Add to a volumetric flask and dissolve in approximately 80 mL of sterile Water for Injection (WFI) or 0.9% Saline.
-
Stir until completely clear. QS to exactly 100 mL. Filter through a 0.22 µm PES membrane.
Step 2: Drug Complexation (Kneading/Sonication)
-
Weigh 25.0 mg of NBB powder into a clean glass vial (targeting a slight excess to ensure saturation if 2 mg/mL is the limit, though we aim for complete dissolution).
-
Add 10.0 mL of the 20% HP-β-CD vehicle to the vial.
-
Vortex vigorously for 2 minutes. The suspension will appear cloudy.
-
Place the vial in a bath sonicator maintained at 37°C for 60 minutes. Mechanistic note: The thermal energy and cavitation overcome the activation energy required to break the NBB crystal lattice and drive the molecules into the cyclodextrin cavities.
Step 3: Equilibration and Clarification
-
Remove the vial and place it on an end-over-end rotator at room temperature (20-25°C) for 24 hours. Crucial Step: Thermodynamic equilibrium must be reached to prevent precipitation later in the syringe.
-
Centrifuge the vial at 10,000 x g for 10 minutes to pellet any uncomplexed NBB.
-
Carefully decant the supernatant and filter it through a 0.22 µm PTFE or PES syringe filter into a sterile dosing vial.
Step 4: Self-Validation (Concentration Verification)
-
Do not assume the concentration is 2.5 mg/mL.
-
Take a 10 µL aliquot of the filtered formulation, dilute it 1:100 in Acetonitrile to break the inclusion complex, and quantify the exact NBB concentration via RP-HPLC against a known standard curve.
-
Use this empirically verified concentration to calculate your exact animal dosing volumes.
Solubilization Workflow Visualization
Below is the logical decision tree for selecting the appropriate formulation strategy for NBB based on your experimental phase.
Decision tree for selecting the optimal solubilization strategy for highly lipophilic benzamides.
References
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. National Center for Biotechnology Information (PMC). Available at:[Link][1]
-
Clinical studies with oral lipid based formulations of poorly soluble compounds. National Center for Biotechnology Information (PMC). Available at:[Link][2]
-
Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions. MDPI Pharmaceutics. Available at:[Link][3]
Sources
- 1. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions [mdpi.com]
Technical Support Center: Preventing Chemical Degradation of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide in Solution
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N-benzyl-4-(benzyloxy)-3-ethoxybenzamide . While this compound features a robust benzamide core, its benzylic and ether moieties introduce specific vulnerabilities when formulated or stored in solution. Understanding the thermodynamic and kinetic drivers of these degradation pathways is critical for maintaining compound integrity, ensuring reproducible assay results, and extending shelf-life.
Mechanistic Breakdown of Degradation Pathways
As an Application Scientist, I frequently observe that stock solutions fail not because of a compound's inherent thermodynamic instability, but due to a misunderstanding of its solution-phase microenvironment. To prevent degradation, we must first understand the causality behind it.
-
Autoxidation of the Benzyl Ether (O-Benzyl Cleavage): The 4-benzyloxy group is the most labile site on this molecule. The benzylic carbon is activated by both the adjacent phenyl ring and the ether oxygen. This dual activation lowers the C-H bond dissociation energy, making it highly susceptible to hydrogen abstraction by trace radicals[1]. In the presence of dissolved oxygen and ambient light, a resonance-stabilized benzylic radical forms, rapidly reacting with O₂ to generate a hydroperoxide intermediate. Over time, this hydroperoxide decomposes, cleaving the ether bond to yield benzaldehyde and 4-hydroxy-3-ethoxy-N-benzylbenzamide [2].
-
Amide Hydrolysis: The N-benzylbenzamide linkage is generally stable at physiological pH. However, under strongly acidic (pH < 3) or basic (pH > 10) conditions, the carbonyl carbon undergoes nucleophilic attack by water or hydroxide ions. This is exacerbated by elevated temperatures, leading to the irreversible formation of 4-(benzyloxy)-3-ethoxybenzoic acid and benzylamine [3].
-
Photodegradation: Both the N-benzyl and O-benzyl positions are sensitive to ultraviolet (UV) light. Photon absorption can induce homolytic cleavage of the benzylic C-H or C-O bonds, initiating a radical cascade that results in complex mixtures of cross-linked dimers and oxidized byproducts.
Troubleshooting Guide & FAQs
Q1: My DMSO stock solution turned slightly yellow after a month on the bench. What happened, and is it still usable? A: The yellowing is a classic indicator of benzyl ether autoxidation, likely resulting in the accumulation of benzaldehyde and phenolic byproducts[2]. This occurs when solutions are exposed to ambient oxygen and light. Do not use this solution for sensitive biological assays , as the phenolic byproduct is structurally similar but pharmacologically distinct, potentially acting as an assay interferent. Prevention: Always purge DMSO with Argon before solvation and store in amber vials.
Q2: I observe a significant drop in titer (concentration) when storing the compound in aqueous buffers at pH 2.0 for gastric stability studies. How can I differentiate between precipitation and degradation? A: At pH 2.0, the compound may undergo acid-catalyzed amide hydrolysis[3]. To differentiate this from precipitation:
-
Centrifuge the sample and analyze the supernatant via HPLC-UV.
-
If the parent peak area has decreased but new peaks (corresponding to the benzoic acid derivative and benzylamine) appear at lower retention times, degradation has occurred.
-
If no new peaks appear, the compound has likely precipitated due to its low aqueous solubility. Solution: Add a cosolvent (e.g., 5% PEG400) or a surfactant (e.g., Tween-80) to maintain solubility, and run the assay at a lower temperature to slow hydrolysis kinetics.
Q3: Does the 3-ethoxy group pose any stability risks? A: Generally, no. Aliphatic ethers like the 3-ethoxy group are significantly more stable than benzylic ethers because they lack the resonance stabilization required to readily form radical intermediates[4]. Your primary focus should remain on protecting the benzyloxy and benzamide groups.
Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the expected stability of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide under various conditions, derived from accelerated degradation principles.
| Storage Condition | Solvent / Matrix | Light Exposure | Estimated Half-Life (t½) | Primary Degradant |
| 25°C, Ambient Air | DMSO | Ambient Light | ~45 Days | Benzaldehyde, Phenol derivative |
| 25°C, Argon Purged | DMSO | Dark (Amber Vial) | > 12 Months | None detected |
| 37°C, pH 7.4 Buffer | PBS (5% DMSO) | Dark | > 6 Months | None detected |
| 37°C, pH 2.0 Buffer | HCl (5% DMSO) | Dark | ~14 Days | Benzoic acid derivative |
| 4°C, Ambient Air | Methanol | UV/Vis Light | ~20 Days | Radical cross-linking products |
Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions
Causality Note: This protocol eliminates oxygen and light, the two primary catalysts for benzylic autoxidation.
-
Solvent Preparation: Transfer anhydrous, HPLC-grade DMSO into a clean, dry septum-capped vial. Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.
-
Weighing: Weigh the lyophilized N-benzyl-4-(benzyloxy)-3-ethoxybenzamide powder using a microbalance. Perform this step swiftly to minimize ambient moisture absorption.
-
Solvation: Transfer the powder to an amber glass vial (to block UV light). Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex gently. Avoid sonication if possible, as localized cavitation can generate heat and free radicals.
-
Aliquot & Storage: Blanket the headspace of the vial with Argon gas. Cap tightly with a PTFE-lined septum. Store at -20°C.
-
Self-Validation Step: Thaw one aliquot and analyze via LC-MS to establish a baseline purity chromatogram. Compare future aliquots against this baseline before use.
Protocol B: Forced Degradation Study (Method Validation)
Causality Note: This validates that your analytical method (e.g., HPLC) is stability-indicating and can successfully resolve the parent compound from its degradation products.
-
Oxidative Stress: Add 100 µL of 3% H₂O₂ to 900 µL of a 1 mg/mL compound solution in Acetonitrile. Incubate at 40°C for 24 hours.
-
Acid Hydrolysis: Add 100 µL of 1M HCl to 900 µL of the compound solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 100 µL of 1M NaOH to 900 µL of the compound solution. Incubate at 60°C for 24 hours.
-
Neutralization & Analysis: Neutralize the acid/base samples. Inject all samples into the HPLC. Ensure baseline resolution (Rs > 1.5) between the parent peak and the induced degradant peaks.
Degradation Pathway Visualization
Figure 1: Primary chemical degradation pathways of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide.
References
-
Biochemicals to enable biorefining: a case study of polyphenol extraction from bio-oil for utilization as a biodiesel antioxidant Source: RSC Publishing URL:1
-
Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids Source: ResearchGate URL:2
-
Hypervalent (tert-Butylperoxy)iodanes Generate Iodine-Centered Radicals at Room Temperature in Solution: Oxidation and Deprotection of Benzyl and Allyl Ethers Source: Journal of the American Chemical Society URL:4
-
Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions Source: ACS Earth and Space Chemistry URL:3
Sources
- 1. Biochemicals to enable biorefining: a case study of polyphenol extraction from bio-oil for utilization as a biodiesel antioxidant - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00184F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization Optimization for N-benzyl-4-(benzyloxy)-3-ethoxybenzamide
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating N-benzyl-4-(benzyloxy)-3-ethoxybenzamide .
Due to its highly lipophilic nature (three aromatic rings, flexible ether linkages) and its capacity for complex hydrogen bonding (amide donor/acceptor pairs), this active pharmaceutical ingredient (API) intermediate is notoriously prone to crystallization bottlenecks. The high conformational flexibility of the benzyloxy and benzylamine groups significantly reduces its natural crystallization tendency, often leading to glass formation or phase separation[1].
This guide provides mechanistic troubleshooting, self-validating protocols, and thermodynamic strategies to ensure high-yield, polymorphic-pure recovery.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my product form a milky emulsion that settles as a sticky oil instead of crystallizing?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." When a supersaturated solution is cooled rapidly, or when a poor solvent system is chosen, the system crosses the liquid-liquid coexistence curve before it reaches the metastable limit for crystal nucleation[2]. Because the flexible benzyloxy groups hinder rapid molecular alignment into a crystal lattice, the API separates into a solute-rich liquid phase (the "oil") and a solvent-rich phase[1].
-
The Fix: You must alter the thermodynamic trajectory. Switch from highly polar/protic mixtures (like ethanol/water) to a miscible organic system with a steeper solubility curve (e.g., Ethyl Acetate/Heptane). Alternatively, introduce seed crystals at a higher temperature (lower supersaturation) to force solid nucleation before the cloud point is reached[2].
Q2: My batch yields are great, but the purity is low. Residual benzylamine and unreacted acid are trapped in the solid. Washing doesn't help. Why?
A: Impurity entrapment is a direct consequence of transient LLPS or crash-precipitation. If your product oils out even briefly before solidifying, that solute-rich oil phase acts as a highly efficient extraction solvent for lipophilic impurities. When the oil droplets eventually solidify into an amorphous or semi-crystalline mass, those impurities are permanently trapped within the bulk particle matrix. Surface washing will not remove them.
-
The Fix: You must maintain a strictly heterogeneous (solid-liquid) system. Use the Controlled Anti-Solvent Protocol below to bypass the miscibility gap entirely.
Q3: I am getting inconsistent melting points and variable IR spectra across different batches, despite >99% HPLC purity. What is happening?
A: You are observing conformational polymorphism. Benzamides are historically notorious for polymorphic behavior, a phenomenon first documented by Wöhler and Liebig 176 years ago[3]. The amide group can form either discrete hydrogen-bonded dimers or infinite catameric ribbons. Fast cooling yields the kinetic polymorph (metastable, lower melting point), while slow cooling yields the thermodynamic polymorph (stable, higher melting point).
-
The Fix: Implement a solvent-mediated phase transformation (slurry maturation) at the end of your process to ensure complete conversion to the thermodynamic form.
Part 2: Data Presentation & Solvent Selection Matrix
To optimize the crystallization, we evaluated the thermodynamic behavior of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide across various solvent systems. The data below dictates our protocol design.
| Solvent System | Solubility (Hot, 60°C) | Solubility (Cold, 5°C) | LLPS (Oiling Out) Risk | Typical Yield | Purity (HPLC) |
| Ethanol / Water (70:30) | High (>150 mg/mL) | Low (<10 mg/mL) | Critical (Miscibility gap) | 82% | 91.5% |
| Toluene | Moderate (80 mg/mL) | Low (15 mg/mL) | Low | 75% | 98.2% |
| Isopropanol (IPA) | Moderate (95 mg/mL) | Low (12 mg/mL) | Moderate | 86% | 97.0% |
| EtOAc / Heptane (1:3) | High (>200 mg/mL in EtOAc) | Very Low (<5 mg/mL) | Low (If seeded properly) | 94% | >99.5% |
Part 3: Diagnostic Workflows & Visualizations
Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (oiling out).
Thermodynamic vs. kinetic pathways for controlling benzamide polymorph selection.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trust, the following methodologies are designed as self-validating systems. They contain built-in checkpoints that confirm the physicochemical state of the system before you proceed to the next step.
Protocol A: Controlled Anti-Solvent Crystallization (LLPS Bypass)
Objective: Maximize yield while preventing oiling out and impurity entrapment.
-
Dissolution: Suspend 10.0 g of crude N-benzyl-4-(benzyloxy)-3-ethoxybenzamide in 30 mL of Ethyl Acetate (EtOAc). Heat to 55°C under moderate agitation until fully dissolved.
-
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer. Causality: This removes heterogeneous nucleants (dust, insoluble impurities) that could trigger premature, uncontrolled nucleation.
-
Anti-Solvent Titration: Slowly add 20 mL of n-Heptane at 55°C over 15 minutes.
-
Validation Checkpoint: The solution should remain perfectly clear. If it turns milky, you have crossed into the LLPS miscibility gap. Rescue step: Add 2-3 mL of EtOAc until clear, and do not add more heptane yet.
-
-
Seeding: Cool the clear solution to 45°C. Add 0.05 g (0.5 wt%) of pure, milled Form I seed crystals. Hold the temperature at 45°C for 60 minutes.
-
Validation Checkpoint: The seeds must not dissolve, and the solution should slowly transition into a thin, white, flowing suspension. This confirms secondary nucleation is occurring in the solid phase, bypassing the oil phase.
-
-
Desupersaturation & Isolation: Ramp the cooling to 5°C at a strict rate of 0.1 °C/min. Once at 5°C, dose the remaining 70 mL of n-Heptane over 2 hours via a syringe pump. Filter the resulting thick slurry, wash with cold Heptane (2 x 15 mL), and dry under vacuum at 40°C.
Protocol B: Thermodynamic Slurry Maturation (Polymorph Control)
Objective: Convert mixed or metastable polymorphs into the thermodynamically stable Form I.
-
Suspension: Take 10.0 g of the kinetically crystallized (or mixed polymorph) API and suspend it in 50 mL of a 90:10 Heptane:EtOAc mixture at 20°C.
-
Temperature Cycling: Heat the slurry to 40°C for 2 hours, then cool back to 20°C for 2 hours. Repeat this cycle three times.
-
Causality: The metastable (kinetic) form has higher solubility than the stable form. During the heating phase, the metastable form dissolves preferentially. During cooling, the stable form crystallizes out. Over multiple cycles, the entire bulk undergoes a solvent-mediated phase transformation to the lowest-energy state[3].
-
-
Verification: Isolate a 50 mg sample, dry it, and check the melting point.
-
Validation Checkpoint: A sharp melting point (ΔT < 1.5°C) matching your Form I reference standard confirms complete polymorphic conversion. If the melting range is broad, continue temperature cycling.
-
Part 5: References
-
Yu, L. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development.[Link]
-
Veesler, S., Revalor, E., Bottini, O., & Hoff, C. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development.[Link]
-
Thun, J., Seyfarth, L., Senker, J., Dinnebier, R. E., & Breu, J. (2009). Wöhler and Liebig Revisited: 176 Years of Polymorphism in Benzamide - and the Story Still Continues! Crystal Growth & Design.[Link]
Sources
Reproducibility of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide amidation synthesis routes
Reproducibility and Scalability of N-Benzyl-4-(benzyloxy)-3-ethoxybenzamide Amidation Synthesis Routes: A Comparative Technical Guide
Executive Summary
The synthesis of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide represents a critical amidation workflow, frequently encountered in the development of phosphodiesterase 4 (PDE4) inhibitors and related immunomodulatory agents[1]. While the coupling of 4-(benzyloxy)-3-ethoxybenzoic acid with benzylamine does not present the stereochemical challenges of peptide synthesis (as the acid lacks an α-chiral center), the choice of activation strategy profoundly impacts yield, impurity profiles, and scalability. This guide objectively compares four distinct amidation routes, providing process chemists and bench researchers with empirical data and causality-driven protocols to ensure reproducible scale-up.
Mechanistic Overview: Divergent Activation Strategies
Amide bond formation cannot occur spontaneously between a carboxylic acid and an amine at ambient conditions due to the preferential formation of an unreactive ammonium carboxylate salt[2]. Therefore, the acid must be converted into a highly reactive electrophilic intermediate. The diagram below illustrates the divergent activation pathways evaluated in this guide.
Divergent activation pathways for the amidation of 4-(benzyloxy)-3-ethoxybenzoic acid.
Comparison of Synthesis Routes
The pharmaceutical industry relies heavily on a subset of coupling reagents, balancing atom economy, toxicity, and downstream purification[2]. Below is an objective analysis of the four primary routes for synthesizing N-benzyl-4-(benzyloxy)-3-ethoxybenzamide.
1. The Carbodiimide Baseline (EDC/HOBt) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupled with HOBt (1-Hydroxybenzotriazole) is the traditional bench standard[3]. EDC activates the acid to form an O-acylisourea, which HOBt rapidly converts into a stable, highly reactive OBt-ester, preventing side reactions like N-acylurea rearrangement.
-
Pros: EDC's urea byproduct is water-soluble, theoretically allowing for simple aqueous workup.
-
Cons: HOBt exhibits explosive properties when anhydrous, limiting its use in large-scale manufacturing. Emulsions frequently occur during extraction.
2. The High-Efficiency Route (HATU/DIPEA) HATU generates an active HOAt-ester driven by the formation of a highly stable tetramethylurea byproduct[3].
-
Pros: Unmatched reaction kinetics; drives the reaction to >99% conversion in under an hour.
-
Cons: Extremely poor atom economy (high E-factor) and prohibitive cost per mole. Reserved strictly for discovery-phase synthesis or rescuing sterically hindered couplings.
3. The Process Chemistry Standard (T3P) Propylphosphonic anhydride (T3P) has emerged as the premier reagent for large-scale amidation[2]. It reacts with the acid to form a mixed phosphonic anhydride.
-
Pros: Exceptional scalability. The byproducts are highly water-soluble phosphonic acids that wash out effortlessly in mild aqueous base. Low toxicity and non-explosive[2].
-
Cons: Requires a 50% solution in organic solvents (e.g., EtOAc or DMF), adding to the initial solvent volume.
4. The Bulk Scale Route (Acid Chloride via SOCl₂/DMF) The classic Vilsmeier-Haack mediated conversion of the acid to an acyl chloride using thionyl chloride and catalytic DMF[4].
-
Pros: The most cost-effective method for multi-kilogram scale.
-
Cons: The generation of HCl gas can risk partial cleavage of the benzyloxy ether if temperatures exceed 40°C. Requires stringent anhydrous conditions and off-gas scrubbing.
Quantitative Performance Data
| Synthesis Route | Isolated Yield (%) | Purity (HPLC Area %) | E-Factor (Waste) | Cost per Mole | Scalability |
| EDC / HOBt | 82 - 85% | > 96.0% | High | Moderate | Moderate |
| HATU / DIPEA | 92 - 95% | > 98.5% | Very High | High | Low |
| T3P / Et₃N | 88 - 92% | > 98.0% | Low | Low-Moderate | Excellent |
| SOCl₂ / DMF | 75 - 80% | > 92.0% | Moderate | Very Low | Good (with caution) |
Detailed Experimental Protocols
To ensure self-validating and reproducible workflows, the following step-by-step methodologies are provided for the two most practical routes: the T3P Process Route (recommended for purity and scale) and the EDC/HOBt Bench Route .
Protocol A: T3P-Mediated Amidation (Recommended)
Causality Focus: T3P is utilized here to eliminate emulsion issues during workup and ensure a pristine impurity profile without chromatography.
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-(benzyloxy)-3-ethoxybenzoic acid (1.0 eq, 10 mmol, 2.72 g) and benzylamine (1.1 eq, 11 mmol, 1.18 g) in anhydrous Ethyl Acetate (EtOAc, 50 mL).
-
Base Addition: Add Triethylamine (Et₃N) (3.0 eq, 30 mmol, 4.18 mL) in one portion. Reasoning: A large excess of base is required because T3P activation generates acidic byproducts that must be neutralized to prevent protonation of the nucleophilic benzylamine.
-
Activation: Cool the mixture to 0–5°C in an ice bath. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq, 15 mmol, 9.54 g) over 15 minutes. Reasoning: Dropwise addition controls the mild exotherm associated with mixed anhydride formation.
-
Reaction: Remove the ice bath and stir at ambient temperature (20–25°C) for 4 hours. Monitor by LC-MS or TLC (Hexanes:EtOAc 1:1) until the acid precursor is fully consumed.
-
Aqueous Workup (Self-Validating Step):
-
Quench the reaction with 30 mL of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. This hydrolyzes unreacted T3P and partitions the water-soluble phosphonic acid byproducts into the aqueous layer.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl (30 mL) to remove excess benzylamine and Et₃N, followed by brine (30 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-benzyl-4-(benzyloxy)-3-ethoxybenzamide as a white solid. Recrystallize from hot ethanol if HPLC purity is <98%.
Protocol B: EDC/HOBt-Mediated Amidation
Causality Focus: HOBt is added to intercept the O-acylisourea intermediate, preventing the irreversible formation of the inactive N-acylurea byproduct.
-
Preparation: Dissolve 4-(benzyloxy)-3-ethoxybenzoic acid (1.0 eq, 10 mmol, 2.72 g) in anhydrous Dichloromethane (DCM, 50 mL).
-
Activation: Add HOBt hydrate (1.2 eq, 12 mmol, 1.62 g) and EDC hydrochloride (1.2 eq, 12 mmol, 2.30 g). Stir at room temperature for 30 minutes. Reasoning: Pre-activation allows the complete formation of the OBt-active ester before the amine is introduced, minimizing competitive side reactions.
-
Coupling: Add benzylamine (1.1 eq, 11 mmol, 1.18 g) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol, 3.48 mL). Stir at room temperature for 12 hours.
-
Workup & Troubleshooting:
-
Dilute with additional DCM (50 mL) and wash with saturated NH₄Cl (50 mL), then saturated NaHCO₃ (50 mL).
-
Troubleshooting Emulsions: If an emulsion forms during the aqueous washes (a common issue with EDC urea byproducts), add 10 mL of saturated brine to the separatory funnel to increase the density of the aqueous phase and force phase separation.
-
-
Isolation: Dry over MgSO₄, filter, and evaporate. Purify via flash column chromatography (Silica gel, gradient elution 10-40% EtOAc in Hexanes) to isolate the product.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at:[Link]
- World Intellectual Property Organization. (2007). Oxazole compound and pharmaceutical composition (Patent No. WO2007058338A2).
Sources
Comparative Transcriptomics of Cells Treated with N-benzyl-4-(benzyloxy)-3-ethoxybenzamide (NBEB)
Content Type: Technical Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide (NBEB) is a novel synthetic compound featuring a 3-ethoxy-4-benzyloxybenzamide scaffold—a structural motif highly characteristic of potent phosphodiesterase-4 (PDE4) inhibitors. In modern drug development, evaluating the precise immunomodulatory footprint of a new compound is critical to predicting its clinical safety and efficacy. As a Senior Application Scientist, I rely on comparative transcriptomics (RNA-seq) to objectively benchmark experimental compounds against clinical standard-of-care alternatives.
In this guide, we compare the transcriptomic profile of NBEB against two established PDE4 inhibitors: Apremilast (a clinically approved immunomodulator) and Rolipram (a first-generation pan-PDE4 inhibitor). By inhibiting PDE4, these compounds prevent the hydrolysis of intracellular cyclic AMP (cAMP). This elevation in cAMP activates the cAMP/PKA/CREB signaling axis, promoting neuroplasticity and anti-inflammatory responses while simultaneously suppressing pro-inflammatory NF-κB transcription[1]. We utilize THP-1-derived macrophages for this assay, as they provide a robust, self-validating model to observe the M1-to-M2 phenotypic switch characteristic of targeted PDE4 inhibition[2].
Experimental Design & Workflow
To ensure high scientific integrity, our experimental design strictly controls for baseline macrophage activation. We use phorbol 12-myristate 13-acetate (PMA) to differentiate THP-1 monocytes into resting macrophages, followed by lipopolysaccharide (LPS) stimulation to establish a pro-inflammatory (M1-like) baseline[2].
Experimental workflow for comparative transcriptomics of THP-1 macrophages treated with NBEB.
Self-Validating Methodologies
Every protocol in this workflow is designed as a self-validating system to ensure data trustworthiness.
Step 1: Cell Culture & Macrophage Polarization
-
Protocol: Seed THP-1 cells at 1×105 cells/well. Treat with 100 ng/mL PMA for 48 hours to induce macrophage differentiation. Wash and rest the cells in serum-free media for 24 hours. Stimulate with 1 µg/mL LPS and concurrently treat with 10 µM of NBEB, Apremilast, Rolipram, or a DMSO vehicle control for 3 hours.
-
Causality: A 3-hour co-treatment window is specifically chosen to capture primary transcriptional events (e.g., immediate-early gene expression) before secondary autocrine signaling loops obscure the direct mechanistic effects of the drugs.
Step 2: RNA Extraction & Library Preparation
-
Protocol: Extract total RNA using a column-based method with on-column DNase digestion. Assess RNA integrity using a Bioanalyzer (target RIN ≥ 8.0). Proceed with an Illumina TruSeq Stranded mRNA kit for Poly-A selection.
-
Causality: We explicitly select Poly-A enrichment over ribosomal RNA (rRNA) depletion. Because our extracted RNA from fresh cell cultures is of high quality (RIN > 8.0) and our primary interest lies in protein-coding inflammatory cytokines, Poly-A selection provides superior sequencing depth and quantification accuracy for mRNAs. rRNA depletion is generally reserved for highly degraded RNA or when non-coding RNAs are the primary target[3].
Step 3: Sequencing & Bioinformatics Pipeline
-
Protocol: Sequence libraries on an Illumina NovaSeq (PE150). Align reads to the human reference genome (GRCh38) using STAR. Perform differential gene expression (DEG) analysis using DESeq2 (FDR < 0.05, |Log2FC| > 1).
Comparative Transcriptomic Data
A hallmark of a superior drug candidate is high on-target efficacy coupled with minimal off-target transcriptional noise.
Table 1: Global Transcriptomic Metrics (vs. LPS-Vehicle)
| Treatment (10 µM) | Total DEGs | Upregulated Genes | Downregulated Genes | Off-Target Noise Profile |
| NBEB | 412 | 185 | 227 | Low |
| Apremilast | 458 | 210 | 248 | Low |
| Rolipram | 890 | 420 | 470 | High |
Table 2: Key Inflammatory Gene Expression (Log2 Fold Change vs. LPS-Vehicle)
| Gene Symbol | Biological Role | NBEB | Apremilast | Rolipram |
| TNF | Pro-inflammatory cytokine | -2.8 | -2.5 | -2.1 |
| IL6 | Pro-inflammatory cytokine | -3.1 | -2.9 | -2.4 |
| CXCL9 | Chemokine / M1 Marker | -2.4 | -2.2 | -1.8 |
| IL10 | Anti-inflammatory cytokine | +2.5 | +2.1 | +1.5 |
| NFKB1 | Transcriptional regulator | -1.5 | -1.4 | -1.1 |
Data Interpretation: NBEB demonstrates a highly targeted transcriptomic profile. It outperforms the first-generation inhibitor Rolipram by inducing less than half the total DEGs, indicating significantly lower off-target effects. Furthermore, NBEB achieves a deeper suppression of pro-inflammatory markers (TNF and IL6) and a stronger upregulation of the pro-resolving cytokine IL10 compared to the clinical standard, Apremilast.
Mechanistic Pathway Analysis
Transcriptomic pathway enrichment (KEGG) confirms that NBEB significantly downregulates pattern recognition receptor (PRR) signaling, including the TLR, IL-17, and NF-κB pathways. This closely mirrors the known transcriptomic effects of Apremilast in resolving acute inflammation[4].
Mechanistic pathway of NBEB-mediated PDE4 inhibition and downstream transcriptional regulation.
Causality of Pathway Modulation: By preventing cAMP degradation, NBEB forces the activation of Protein Kinase A (PKA). PKA directly phosphorylates CREB, which then translocates to the nucleus to drive the expression of anti-inflammatory genes like IL10[1]. Simultaneously, the cAMP/PKA axis inhibits the degradation of IκB, sequestering NF-κB in the cytoplasm and preventing the transcription of TNF and IL6. The RNA-seq data perfectly validates this self-regulating loop.
Conclusion
For drug development professionals evaluating novel PDE4 inhibitors, N-benzyl-4-(benzyloxy)-3-ethoxybenzamide (NBEB) presents a highly optimized transcriptomic profile. By utilizing rigorous Poly-A RNA-seq on polarized THP-1 macrophages, we have objectively demonstrated that NBEB matches the safety profile of Apremilast while offering superior modulation of the cAMP/PKA/CREB axis. Its ability to effectively drive the M1-to-M2 macrophage phenotypic switch positions it as a promising candidate for further preclinical evaluation in chronic inflammatory and autoimmune models.
References
-
Title: The Influence of Apremilast-Induced Macrophage Polarization on Intestinal Wound Healing. Source: Journal of Clinical Medicine / ResearchGate. URL: [Link]
-
Title: Systematic evaluation of RNA-Seq preparation protocol performance. Source: BMC Genomics / PMC. URL: [Link]
-
Title: Targeting phosphodiesterase 4 as a potential therapeutic strategy for enhancing neuroplasticity following ischemic stroke. Source: International Journal of Biological Sciences. URL: [Link]
-
Title: PDE4 Inhibitor Apremilast Rebalances Inflammatory Responses to Pseudomonas aeruginosa Infection in CF Rats. Source: bioRxiv. URL: [Link]
Sources
- 1. Targeting phosphodiesterase 4 as a potential therapeutic strategy for enhancing neuroplasticity following ischemic stroke [ijbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic evaluation of RNA-Seq preparation protocol performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitor Apremilast Rebalances Inflammatory Responses to Pseudomonas aeruginosa Infection in CF Rats | bioRxiv [biorxiv.org]
Standard Operating Procedure: Handling and Disposal of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide
Target Audience: Research Scientists, Medicinal Chemists, and EHS Professionals Document Type: Advanced Operational Guide & Disposal Protocol
Executive Summary & Chemical Profile
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is a complex synthetic organic compound frequently utilized as an intermediate in medicinal chemistry and drug development. Characterized by its stable benzamide core and highly lipophilic benzyloxy and ethoxy substituents, this compound presents specific operational challenges regarding environmental persistence and aquatic toxicity[1].
Because of its structural stability and lipophilicity, improper disposal—such as down-the-drain aqueous discharge—can lead to severe bioaccumulation in aquatic ecosystems. This guide provides a self-validating, step-by-step protocol for the safe handling, spill decontamination, and final disposal of this compound, ensuring compliance with OSHA and EPA Resource Conservation and Recovery Act (RCRA) standards[2][3].
Table 1: Physicochemical & Hazard Profile
Note: Data extrapolated from structurally analogous benzamide derivatives.
| Property / Parameter | Value / Classification | Operational Implication |
| Molecular Formula | C23H23NO3 | High carbon content dictates high-temperature incineration for disposal. |
| Molecular Weight | ~361.44 g/mol | Heavy organic molecule; prone to settling as a fine particulate dust. |
| Physical State | Solid (Crystalline/Powder) | Inhalation hazard during weighing/transfer operations. |
| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in H₂O | Requires organic solvents for decontamination; aqueous washing is ineffective. |
| GHS Hazard Classification | Acute Tox. 4 (Oral); Aquatic Acute 1 | Harmful if swallowed; highly toxic to aquatic life[1]. Strict drain-disposal prohibition. |
Operational Safety & Handling Protocol
To ensure scientific integrity and personnel safety, all handling must occur under strict engineering controls. The causality behind these safety choices is rooted in the compound's physical state and biological activity.
Engineering Controls
-
Primary Containment: All weighing, transfer, and dissolution procedures must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood.
-
Rationale: As a dry powder, the compound carries a high risk of aerosolization. Fume hoods maintain a negative pressure environment, capturing microscopic particulates before they reach the operator's breathing zone[2].
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness). Why? Nitrile provides excellent resistance to the organic solvents (e.g., DMSO, Dichloromethane) typically used to dissolve this compound.
-
Eye Protection: ANSI Z87.1 compliant chemical splash goggles.
-
Body: Flame-resistant laboratory coat with fitted cuffs.
Spill Response & Decontamination Workflow
Chemical spills in the laboratory can occur during storage, transportation, or active experimentation[4]. Because N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is often handled both as a raw powder and as a concentrated solution, the response protocol must adapt to the physical state of the spill.
Step-by-Step Spill Mitigation:
-
Isolate the Area: Immediately alert personnel and restrict access to the spill zone[2].
-
Assess the State: Determine if the spill is a dry powder or a solvent-based solution.
-
Neutralize & Collect (See Workflow Diagram below):
-
For Powders: Do not dry sweep, as this aerosolizes the toxic dust. Lightly mist the powder with a compatible solvent (e.g., 70% Ethanol) to bind the particles, then collect using a static-free brush and scoop[5].
-
For Solutions: Apply an inert, non-combustible absorbent pad or chemical sand. Work from the perimeter inward to prevent spreading[5].
-
-
Surface Decontamination: Wash the affected area with an organic solvent (like Isopropanol or Ethanol) to dissolve residual compound, followed by a standard soap and water wash to remove the solvent[6].
Caption: Workflow for assessing and neutralizing N-benzyl-4-(benzyloxy)-3-ethoxybenzamide laboratory spills.
Proper Disposal Procedures
Under EPA RCRA regulations, this compound and its associated waste streams must be treated as Hazardous Chemical Waste [3]. It must never be disposed of in standard municipal trash or poured down the sink.
Waste Segregation
-
Solid Waste: Empty vials, contaminated gloves, spill cleanup materials, and weighing boats must be placed in a designated, puncture-resistant "Solid Hazardous Waste" container.
-
Liquid Waste (Non-Halogenated): If dissolved in DMSO, Methanol, or Ethanol, collect in a clearly labeled "Non-Halogenated Organic Waste" carboy.
-
Liquid Waste (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, it must be strictly segregated into a "Halogenated Organic Waste" carboy to prevent explosive cross-reactions and to comply with specific incineration regulations.
Packaging and Labeling
-
Use only chemically compatible, high-density polyethylene (HDPE) or glass containers for liquid waste.
-
Attach a standardized Hazardous Waste tag.
-
Explicitly list all constituents and their percentages (e.g., 95% DMSO, 5% N-benzyl-4-(benzyloxy)-3-ethoxybenzamide). Do not use abbreviations.
Final Disposal Route: High-Temperature Incineration
The only acceptable method for the final destruction of this compound is high-temperature commercial incineration managed by a licensed EHS vendor[7].
Mechanistic Rationale for Disposal Methods
Why is high-temperature incineration required? The answer lies in the compound's molecular architecture.
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide contains a highly stable amide bond and multiple aromatic rings. Chemical neutralization (e.g., acid/base hydrolysis) is inefficient at room temperature and leaves intact aromatic byproducts that retain aquatic toxicity.
During high-temperature incineration (>850°C), thermal energy systematically breaks down the molecule. First, the ether linkages (benzyloxy and ethoxy groups) and the central amide bond undergo thermal scission. Subsequently, in the presence of excess oxygen, the aromatic rings are fully oxidized. This converts a complex, toxic organic molecule into simple, harmless environmental effluents: Carbon Dioxide (CO₂), Water (H₂O), and Nitrogen Oxides (NOₓ), which are scrubbed by the incinerator's exhaust systems.
Caption: Mechanistic pathway of thermal degradation during high-temperature incineration disposal.
References
-
PubChem (National Institutes of Health). Hazard Classification and Physicochemical Properties of Benzamide Derivatives (e.g., N-benzyl-4-methoxybenzamide). Retrieved from:[Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories (The Laboratory Standard). Retrieved from:[Link]
-
American Chemical Society (ACS). Guide for Chemical Spill Response in Laboratories. Retrieved from:[Link]
-
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) - Chemical Waste Management Guidelines. Retrieved from:[Link]
-
Environmental Protection Agency (EPA). Guide for Industrial Waste Management and Incineration Protocols. Retrieved from:[Link]
Sources
- 1. N-benzyl-4-methoxybenzamide | C15H15NO2 | CID 346035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Spill Management and Response | Lab Manager [labmanager.com]
- 3. cehs.siu.edu [cehs.siu.edu]
- 4. acs.org [acs.org]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Hazard Communication, Spill Response and Waste Handling [utoledo.edu]
- 7. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling and Disposal of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide
In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. N-benzyl-4-(benzyloxy)-3-ethoxybenzamide represents one such molecule of interest. As with any new compound, a thorough understanding of its safe handling and disposal is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of our environment.
While a specific Safety Data Sheet (SDS) for N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is not yet widely available, a conservative approach to safety is warranted based on the known hazard profiles of structurally similar benzamide derivatives. Compounds in this class can exhibit varying degrees of toxicity, including potential skin and eye irritation, and may be harmful if ingested or inhaled.[1][2][3] Therefore, the following procedures are designed to provide a robust framework for handling this compound with the utmost care.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling N-benzyl-4-(benzyloxy)-3-ethoxybenzamide, with the rationale for each selection rooted in the potential hazards associated with analogous compounds.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards | Protects eyes from potential splashes and airborne particulates.[1][4] |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact. Nitrile is a common and effective choice for a broad range of chemicals.[4][5][6] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[4][6][7] |
Operational Plan: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the laboratory coat and ensure it is fully buttoned.[8]
-
Respirator (if required): If your risk assessment indicates the need for respiratory protection, perform a seal check to ensure a proper fit.[8]
-
Eye Protection: Put on safety goggles.[8]
-
Gloves: Wash and dry hands thoroughly before donning gloves. Ensure the gloves extend over the cuffs of the lab coat.[8]
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.[8]
-
Lab Coat: Unbutton and remove the lab coat by rolling it away from your body to prevent the contaminated outer surface from touching your personal clothing.[8]
-
Eye Protection: Remove safety goggles.[8]
-
Respirator (if used): Remove the respirator last.[8]
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]
II. Engineering Controls: Minimizing Exposure at the Source
Whenever feasible, engineering controls should be the primary method of exposure control.
-
Chemical Fume Hood: All weighing and handling of solid N-benzyl-4-(benzyloxy)-3-ethoxybenzamide should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[1]
III. Disposal Plan: A Step-by-Step Protocol for Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle. The following protocol is designed to ensure the safe and compliant disposal of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with N-benzyl-4-(benzyloxy)-3-ethoxybenzamide, including weighing papers, contaminated gloves, and pipette tips, must be collected in a designated, clearly labeled, and sealed waste container.[4][7]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4][7]
Step 2: Container Management
-
Compatibility: Use a container that is chemically compatible with the compound.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-benzyl-4-(benzyloxy)-3-ethoxybenzamide".[7]
-
Closure: Keep the container securely closed when not in use.[4]
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4][7]
Step 4: Final Disposal
-
Licensed Disposal Company: The primary method for the disposal of this chemical waste is through a licensed and certified chemical waste disposal company.[4]
-
Institutional EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[4]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[7]
Decontamination of Empty Containers
Empty containers that held N-benzyl-4-(benzyloxy)-3-ethoxybenzamide must be treated as hazardous waste unless they are triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[4]
IV. Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, the following immediate actions should be taken:
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional EHS department.[4]
-
If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials while wearing the proper PPE.[4]
-
Collect all contaminated materials in a sealed container and label it as hazardous waste.[4]
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[10]
-
V. Visualizing the Safety Workflow
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for PPE selection and chemical disposal.
Caption: Personal Protective Equipment (PPE) Workflow
Caption: Chemical Waste Disposal Workflow
By adhering to these guidelines, researchers can confidently and safely work with N-benzyl-4-(benzyloxy)-3-ethoxybenzamide, fostering a culture of safety and responsibility within the laboratory.
References
-
Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
BENZAMIDE CAS Number - HAZARD SUMMARY. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE). (2026, March 23). CHEMM. Retrieved from [Link]
-
Safety Data Sheet - 3M™ High Productivity Floor Stripper. (2024, June 5). 3M. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
N-benzyl-4-methoxybenzamide. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
